Amino-PEG3-C2-Azido
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCVHVTMPCZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370655 | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134179-38-7 | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the structure of Amino-PEG3-C2-Azido?
An In-Depth Technical Guide to Amino-PEG3-C2-Azido
Introduction
This compound is a heterobifunctional linker molecule widely utilized in the fields of chemical biology, drug development, and materials science. Its structure is specifically designed for bioconjugation, enabling the covalent linkage of two different molecules. This linker features a primary amine group at one terminus and an azide group at the other, separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2] The PEG component enhances aqueous solubility and provides a flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules.[1]
This molecule is a key component in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4][5] The amine and azide functionalities offer orthogonal reactivity, allowing for controlled, stepwise conjugation strategies.
Chemical Structure and Properties
The name "this compound" systematically describes its constituent parts:
-
Amino: A primary amine group (-NH₂) that serves as a nucleophile.
-
PEG3: A triethylene glycol spacer, consisting of three repeating ethylene glycol units, which imparts hydrophilicity.
-
C2: A two-carbon (ethane) spacer that connects the PEG chain to the azide group.
-
Azido: An azide group (-N₃), which is a key functional group for "click chemistry" reactions.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine | [2] |
| Alternate Names | 1-Amino-11-azido-3,6,9-trioxaundecane, Azido-PEG3-amine | [2][6] |
| CAS Number | 134179-38-7 | [1][2][3][6] |
| Molecular Formula | C₈H₁₈N₄O₃ | [1][2] |
| Molecular Weight | 218.25 g/mol | [2] |
| Purity | Typically ≥95-98% | [1][6] |
| SMILES | NCCOCCOCCOCCN=[N+]=[N-] | [2] |
| Storage Temperature | -20°C | [1] |
Structural Diagram
The diagram below illustrates the molecular structure of this compound, highlighting its distinct functional domains.
Reactivity and Experimental Protocols
The utility of this compound stems from the orthogonal reactivity of its terminal functional groups. The primary amine readily participates in acylation reactions, while the azide group is reserved for cycloaddition reactions.
Amine Group Reactivity: Amide Bond Formation
The primary amine is nucleophilic and reacts with electrophilic functional groups to form stable amide bonds. Common reaction partners include carboxylic acids (requiring an activator) and activated esters like N-hydroxysuccinimide (NHS) esters.[1][7]
General Protocol for NHS Ester Conjugation:
-
Dissolution: Dissolve the NHS ester-functionalized molecule in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Reagent Preparation: Dissolve this compound (typically 1.1 to 1.5 molar equivalents) in the same solvent.
-
Reaction: Add the this compound solution to the NHS ester solution. If the NHS ester was generated in situ or if the target molecule contains free carboxylic acids, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 2-12 hours. Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).
-
Quenching & Purification: Once the reaction is complete, the product can be purified from excess reagents and byproducts using standard chromatographic techniques (e.g., silica gel chromatography or reverse-phase HPLC).
Azide Group Reactivity: Click Chemistry
The azide group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[8] It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Reagent Preparation: Dissolve the alkyne-containing molecule and the azide-functionalized molecule (e.g., the product from the amine conjugation step) in a suitable solvent mixture, such as t-butanol/water or DMSO.
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source. This is often generated in situ by mixing a copper(II) sulfate (CuSO₄) solution with a reducing agent solution, such as sodium ascorbate.
-
Reaction: Add the copper(I) catalyst to the mixture of the alkyne and azide compounds. A copper-ligating agent (e.g., TBTA) can be included to stabilize the copper(I) oxidation state and improve reaction efficiency.
-
Incubation: Stir the reaction at room temperature. CuAAC reactions are typically rapid, often reaching completion within 1-4 hours. Monitor progress by LC-MS.
-
Purification: Upon completion, the triazole-linked product is typically purified via chromatography to remove the copper catalyst and other reagents.
Bifunctional Ligation Workflow
The orthogonal nature of the amine and azide groups allows for a sequential conjugation strategy, which is fundamental to its application in constructing PROTACs and other complex molecular architectures.
Applications in Research and Drug Development
This compound is a versatile tool with significant applications, particularly in the development of targeted therapeutics.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] this compound serves as a flexible linker connecting the ligand that binds the target protein to the ligand that binds the E3 ligase.[3][4] For instance, it has been used in the synthesis of the PARP1 degrader iRucaparib-TP3.[3][10] The PEG component of the linker is crucial for maintaining solubility and optimizing the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex.
Antibody-Drug Conjugates (ADCs)
In ADC development, this linker can be used to attach a cytotoxic payload to an antibody.[5] The amine group can be used to react with an activated group on the antibody (or a modification handle), while the azide allows for the efficient "clicking" on of a potent drug molecule that contains a corresponding alkyne group. The hydrophilicity of the PEG linker can help mitigate aggregation issues often associated with conjugating hydrophobic drugs to antibodies.
Surface Functionalization and Materials Science
The linker's bifunctionality is also valuable for modifying surfaces. The amine group can be used to anchor the linker to a surface functionalized with carboxylic acids or NHS esters. The exposed azide groups can then be used to immobilize proteins, peptides, or other molecules of interest via click chemistry, creating tailored biomaterials for applications in diagnostics, cell culture, and biosensing.
References
- 1. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
- 2. This compound | TRC-A585000-10G | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG3-amine,N3-PEG3-NH2,this compound-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
An In-depth Technical Guide to Amino-PEG3-C2-Azido: Properties, Specifications, and Applications
For researchers, scientists, and drug development professionals, Amino-PEG3-C2-Azido is a versatile heterobifunctional linker molecule with significant applications in bioconjugation and the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, specifications, and detailed experimental protocols for its use.
Core Chemical Properties and Specifications
This compound, systematically named 1-Amino-11-azido-3,6,9-trioxaundecane, is a polyethylene glycol (PEG)-based linker.[1][2] Its structure features a terminal primary amine group and an azide group, separated by a flexible and hydrophilic PEG3 spacer. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules.
The primary amine can readily react with activated esters, carboxylic acids, or other electrophilic groups to form stable amide bonds.[3] The azide group is a key functional group for "click chemistry," a set of biocompatible and highly efficient reactions. Specifically, it can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with strained cyclooctynes, such as DBCO or BCN, to form a stable triazole linkage.[4]
The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which is often beneficial for biological applications.[3]
Physicochemical Specifications
The following tables summarize the key quantitative data for this compound.
| Identifier | Value | Source |
| CAS Number | 134179-38-7 | [4] |
| Molecular Formula | C8H18N4O3 | [5][6] |
| Molecular Weight | 218.25 g/mol | [7] |
| Physical Property | Value | Source |
| Appearance | Colorless to light yellow viscous liquid | [1][6] |
| Density | ~1.10 g/mL at 20 °C | [1] |
| Refractive Index | n20/D ~1.470 | |
| Purity | ≥90% (GC) | |
| Storage Temperature | 2-8°C |
IUPAC and Other Names
| Nomenclature | Name |
| IUPAC Name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine |
| Synonyms | 1-Amino-11-azido-3,6,9-trioxaundecane, Azido-PEG3-Amine, N3-PEG3-NH2 |
Experimental Protocols and Applications
This compound is a crucial linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Application 1: Synthesis of a PARP1 Degrader (iRucaparib-TP3)
A notable application of this compound is in the synthesis of iRucaparib-TP3, a potent and selective PARP1 degrader.[4] In this synthesis, the amine group of the linker is first conjugated to a ligand for the E3 ligase cereblon (CRBN), and the azide group is subsequently reacted with an alkyne-modified PARP1 inhibitor (Rucaparib derivative) via a CuAAC reaction.
Caption: Synthetic workflow for iRucaparib-TP3.
This protocol is a general guideline for the CuAAC reaction, which is the key step in the synthesis of iRucaparib-TP3.
Materials:
-
Azide-containing molecule (e.g., Pomalidomide-PEG3-Azide)
-
Alkyne-containing molecule (e.g., Rucaparib-alkyne)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., DMSO, t-BuOH/H2O)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule (1 equivalent).
-
Add the alkyne-containing molecule (1-1.2 equivalents).
-
Add the solvent to achieve the desired reaction concentration.
-
In a separate tube, premix CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents).
-
Add the CuSO4/THPTA mixture to the reaction tube.
-
Initiate the reaction by adding sodium ascorbate (1 equivalent).
-
-
Reaction Conditions:
-
Vortex the reaction mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be purified by preparative HPLC or silica gel chromatography to isolate the desired triazole product.
-
Application 2: Bioconjugation to Biomolecules
The bifunctional nature of this compound makes it an excellent tool for labeling biomolecules such as proteins, peptides, or nucleic acids. For instance, the amine group can be used to attach the linker to a protein via an activated ester, and the azide group can then be used to conjugate a reporter molecule (e.g., a fluorophore) or a drug molecule via click chemistry.
Caption: Workflow for protein labeling.
Signaling Pathways and Logical Relationships
This compound itself is not directly involved in signaling pathways. Instead, it serves as a critical component in the construction of chemical probes and therapeutics that are used to study and manipulate these pathways. For example, in the case of iRucaparib-TP3, the PROTAC facilitates the degradation of PARP1, a key enzyme in the DNA damage response pathway.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation.
References
- 1. 11-AZIDO-3 6 9-TRIOXAUNDECAN-1-AMINE | 134179-38-7 [chemicalbook.com]
- 2. This compound | TRC-A585000-10G | LGC Standards [lgcstandards.com]
- 3. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wwmponline.com [wwmponline.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. 1-Amino-11-azido-3,6,9-trioxaundecane | C8H18N4O3 | CID 2735280 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amino-PEG3-C2-Azido (CAS 134179-38-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Amino-11-azido-3,6,9-trioxaundecane, commonly known as Amino-PEG3-C2-Azido. This heterobifunctional linker has gained significant traction in the fields of bioconjugation, proteomics, and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, applications, and detailed experimental protocols, offering a valuable resource for researchers leveraging this versatile molecule.
Core Compound Details
This compound is a polyethylene glycol (PEG) derivative featuring a terminal primary amine and an azide group.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[3][4] Its key feature lies in the orthogonal reactivity of its two functional groups:
-
Primary Amine (-NH2): This group readily reacts with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds.[3][4][5]
-
Azide (-N3): This group participates in highly selective and efficient "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing terminal alkynes, BCN, or DBCO groups.[5][6][7]
This dual reactivity allows for the sequential and controlled conjugation of two different molecules, making it an ideal linker for bridging proteins, peptides, small molecules, and reporter tags.
Physicochemical and Safety Data
Quantitative data for this compound has been compiled from various sources to provide a clear reference.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 134179-38-7 | [1][3] |
| Molecular Formula | C8H18N4O3 | [1][8] |
| Molecular Weight | 218.25 g/mol | [1][7] |
| Appearance | Colorless to Pale Yellow Viscous Liquid/Oil | [3][8][9] |
| Density | 1.10 g/mL at 20 °C | [3][10] |
| Boiling Point | 198-202 °C | [2] |
| Refractive Index | n20/D 1.470 | [10] |
| Solubility | Soluble in Chloroform, Methanol (Slightly) | [2] |
| Purity | ≥90% (GC) to ≥95% | [2][3][10] |
| Canonical SMILES | C(COCCOCCOCCN=[N+]=[N-])N | [2] |
| InChI Key | FPVCVHVTMPCZTH-UHFFFAOYSA-N | [2][10] |
Hazard and Safety Information
This compound is classified as hazardous and should be handled with appropriate precautions in a laboratory setting.
| Hazard Statement | GHS Classification | Precautionary Measures | Source(s) |
| H314: Causes severe skin burns and eye damage. | Skin Corrosion 1B, Serious Eye Damage 1 | P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. | [7][11] |
| H302: Harmful if swallowed. | Acute Toxicity 4 (Oral) | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [11] |
| Corrosive to the respiratory tract. | Supplemental Hazard | P260: Do not breathe vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [11] |
| Storage | Store at 2-8°C under an inert atmosphere. | Keep container tightly closed in a well-ventilated place. | [2] |
Applications in Research and Drug Development
The unique architecture of this compound makes it a valuable tool for a variety of bioconjugation applications.
-
PROTAC Development: This is a primary application, where the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing the degradation of the target protein.[6][7] A notable example is its use in the synthesis of the PARP1 degrader iRucaparib-TP3.[7]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the specificity of the antibody for targeted delivery to cancer cells.[4]
-
Peptide and Protein Modification: It enables the PEGylation of proteins and peptides, which can improve their solubility and pharmacokinetic properties.[4]
-
Fluorescent Labeling and Imaging: The linker can conjugate fluorescent dyes or other reporter molecules to biomolecules for use in imaging and diagnostic assays.[1][2] For instance, it has been used to synthesize a mannose-fluorescein conjugate for studying cell-surface lectins.[1][2]
-
Surface Modification: The amine or azide group can be used to immobilize biomolecules onto surfaces for applications in biosensors and microarrays.[4]
Experimental Protocols and Methodologies
The following are detailed protocols for the application of this compound in bioconjugation.
Protocol 1: General Two-Step Bioconjugation Workflow
This protocol outlines a general strategy for linking a carboxyl-containing molecule (Molecule A) to an alkyne-containing molecule (Molecule B).
Materials:
-
Molecule A (with a carboxylic acid group)
-
Molecule B (with a terminal alkyne group)
-
This compound (CAS 134179-38-7)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Appropriate buffers (e.g., PBS, MES) and organic solvents for reaction and purification
-
Purification system (e.g., HPLC, column chromatography)
Step 1: Amide Coupling to Molecule A
-
Activation of Molecule A: Dissolve Molecule A in anhydrous DMF. Add 1.5 equivalents of EDC and 1.2 equivalents of NHS. Stir the reaction at room temperature for 1-2 hours to form the NHS ester.
-
Conjugation with Linker: In a separate vial, dissolve 1.0 equivalent of this compound in anhydrous DMF. Add this solution to the activated Molecule A mixture.
-
Reaction: Let the reaction proceed at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Purification: Upon completion, purify the product (Molecule A-PEG3-Azide) using reverse-phase HPLC or silica gel chromatography to remove unreacted starting materials and byproducts.
Step 2: Click Chemistry with Molecule B
-
Reaction Setup: Dissolve the purified Molecule A-PEG3-Azide conjugate in a suitable solvent mixture (e.g., t-BuOH/water). Add 1.2 equivalents of Molecule B (alkyne).
-
Catalyst Preparation: In a separate microfuge tube, prepare the catalyst solution by adding 0.1 equivalents of CuSO4 followed by 0.2 equivalents of sodium ascorbate to water. The solution should turn from blue to pale yellow/colorless.
-
Click Reaction: Add the catalyst solution to the reaction mixture. Stir at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.
-
Final Purification: Purify the final conjugate (Molecule A-PEG3-Molecule B) using reverse-phase HPLC to obtain the high-purity product.
Protocol 2: Synthesis of a PROTAC (iRucaparib-TP3 Analogue)
This protocol is adapted from the methodology described for the synthesis of PARP1 degraders.[3][7] It involves linking a PARP inhibitor (e.g., Rucaparib derivative with a terminal alkyne) to an E3 ligase ligand (e.g., Pomalidomide derivative with a carboxylic acid).
Materials:
-
Pomalidomide-acid (E3 ligase ligand)
-
Rucaparib-alkyne (Target protein ligand)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Copper(I) bromide (CuBr)
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
Solvents for reaction and purification (e.g., DCM, Methanol)
-
HPLC for purification
Step 1: Synthesis of Pomalidomide-PEG3-Azide
-
Dissolve Pomalidomide-acid (1 eq.), HATU (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF. Stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.2 eq.) in DMF to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. After completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purify the crude product by flash column chromatography to yield Pomalidomide-PEG3-Azide.
Step 2: Synthesis of the Final PROTAC via Click Chemistry
-
Dissolve Pomalidomide-PEG3-Azide (1 eq.) and Rucaparib-alkyne (1.1 eq.) in a mixture of DCM and Methanol.
-
Add TBTA (0.3 eq.) followed by CuBr (0.1 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours until LC-MS indicates the completion of the reaction.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative reverse-phase HPLC to afford the final iRucaparib-TP3 analogue.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key functionalities and applications of this compound.
References
- 1. Uncoupling of PARP1 trapping and inhibition using selective PARP1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioconjugation application notes [bionordika.fi]
- 3. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocols | BroadPharm [broadpharm.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. scribd.com [scribd.com]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]
- 11. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]
The Pivotal Role of the PEG3 Linker in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, particularly in the development of antibody-drug conjugates (ADCs), the linker connecting the biological moiety to the payload is a critical determinant of success. Among the various linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacokinetic properties of bioconjugates. This guide provides a comprehensive technical overview of the role of the short, discrete PEG3 linker in bioconjugation. A PEG3 linker, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and defined length, making it a strategic choice in the design of sophisticated biomolecular constructs.
This document will delve into the core principles of PEG3-mediated bioconjugation, present quantitative data on its impact, provide detailed experimental protocols for common conjugation chemistries, and visualize key workflows and concepts.
Core Principles of PEG3 Linkers in Bioconjugation
The incorporation of a PEG3 linker into a bioconjugate is primarily aimed at enhancing its therapeutic profile. The fundamental properties of the PEG3 spacer contribute to several key advantages:
-
Enhanced Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic, leading to aggregation and poor solubility of the final conjugate. The hydrophilic nature of the PEG3 linker significantly improves the aqueous solubility of the bioconjugate, which is crucial for formulation and in vivo administration[1]. A PEG3 spacer can help counterbalance the hydrophobicity of the payload, improving the solubility of the linker-payload complex[2].
-
Improved Pharmacokinetics: While longer PEG chains are well-known for extending the circulation half-life of biologics by increasing their hydrodynamic radius and reducing renal clearance, even short linkers like PEG3 can influence the metabolic fate of a bioconjugate. Studies have shown that the incorporation of a PEG3 linker can lead to more rapid excretion of metabolites, potentially reducing off-target toxicity and improving image contrast in radiolabeled antibodies by lowering background signal[3][4].
-
Reduced Immunogenicity and Aggregation: The flexible and hydrophilic PEG3 chain can act as a molecular shield, masking potential immunogenic epitopes on the payload or the protein surface. This can reduce the likelihood of an immune response against the bioconjugate. Furthermore, by increasing solubility, PEG3 linkers help prevent the aggregation of ADCs, especially those with high drug-to-antibody ratios (DARs)[5][6].
-
Optimal Spacing and Flexibility: The defined length of the PEG3 linker provides a precise spacer between the conjugated molecules. This spacing can be critical for maintaining the biological activity of the protein by minimizing steric hindrance between the payload and the protein's active or binding sites. The flexibility of the PEG chain allows the conjugated moieties to orient themselves for optimal interaction with their targets[]. In some cases, a PEG3 linker has been identified as having an optimal length for the function of dimeric ligands compared to longer PEG chains[8].
Quantitative Data on the Impact of Short PEG Linkers
The decision to incorporate a PEG linker and the choice of its length are often guided by quantitative assessments of its impact on the bioconjugate's properties. While direct comparative data for PEG3 linkers across different platforms is not always available in a single study, the following tables summarize representative data from studies on short PEG linkers to illustrate their effects.
Table 1: Impact of Short PEG Linkers on Binding Affinity and In Vitro Efficacy
| Bioconjugate System | Linker | IC50 (nM) | Target Cells | Reference |
| Dimeric CXCR4 Ligand (DV3)₂K | PEG3 | 22 | CXCR4+ cells | [8] |
| Dimeric CXCR4 Ligand (DV3)₂K | PEG5 | 23 | CXCR4+ cells | [8] |
| Dimeric CXCR4 Ligand (DV3)₂K | PEG7 | 25 | CXCR4+ cells | [8] |
| ⁶⁸Ga-NOTA-Bombesin Analog | PEG4 | 5.4 ± 0.4 | PC-3 | [9] |
This data suggests that for certain applications, a short PEG linker like PEG3 can be optimal for biological activity, with longer chains not providing additional benefit.
Table 2: Influence of PEG Linker Length on Pharmacokinetics and In Vivo Performance
| Bioconjugate System | Linker | Key Pharmacokinetic/In Vivo Observation | Reference |
| ⁸⁹Zr-Radiolabeled Antibody | PEG3 | Leads to more rapid excretion of metabolites, improving image contrast. | [3][4] |
| ⁶⁸Ga-NOTA-Bombesin Analog | PEG3 | Showed lower liver uptake in vivo compared to other lengths. | [9] |
| Affibody-MMAE Conjugate | No PEG | Half-life: 19.6 min | [10] |
| Affibody-MMAE Conjugate | 4 kDa PEG | Half-life: 49.2 min (2.5-fold increase) | [10] |
| Affibody-MMAE Conjugate | 10 kDa PEG | Half-life: 219.0 min (11.2-fold increase) | [10] |
While the half-life extension is more pronounced with longer PEG chains, even short linkers can positively influence the in vivo behavior of a bioconjugate.
Experimental Protocols
The following sections provide detailed methodologies for common bioconjugation strategies involving PEG3 linkers. These protocols are intended as a starting point and may require optimization for specific molecules.
Protocol 1: Two-Step Antibody Conjugation using a Heterobifunctional NHS-PEG3-Maleimide Linker
This protocol describes the conjugation of a payload with a free thiol group to the lysine residues of a monoclonal antibody (mAb) using an SMCC-PEG3 type linker.
Materials:
-
Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
NHS-PEG3-Maleimide crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Thiol-containing payload
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Methodology:
Step 1: Antibody Activation with NHS-PEG3-Maleimide
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in Conjugation Buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-PEG3-Maleimide in anhydrous DMSO to a concentration of 10 mM.
-
Activation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG3-Maleimide to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification of Activated Antibody: Remove the excess, unreacted crosslinker by SEC using a column equilibrated with a suitable buffer for the next step (e.g., PBS with 2 mM EDTA, pH 6.5-7.0).
Step 2: Conjugation of Thiol-Payload to Activated Antibody
-
Payload Preparation: Dissolve the thiol-containing payload in a minimal amount of DMSO.
-
Conjugation Reaction: Add the payload solution to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM L-cysteine or N-acetylcysteine and incubate for 30 minutes.
-
Final Purification: Purify the resulting ADC by SEC to remove unreacted payload and other small molecules.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC.
Experimental workflow for a two-step SMCC-PEG3 conjugation.
Protocol 2: Copper-Free Click Chemistry using a DBCO-PEG3-NHS Ester Linker
This protocol describes the site-specific conjugation of an azide-modified payload to an antibody via a strain-promoted alkyne-azide cycloaddition (SPAAC).
Materials:
-
Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
DBCO-PEG3-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Azide-modified payload
-
Reaction Buffer (azide-free, e.g., PBS, pH 7.4)
-
Purification system (e.g., SEC or affinity chromatography)
Methodology:
Step 1: Antibody Activation with DBCO-PEG3-NHS Ester
-
Antibody and Linker Preparation: Prepare the antibody at 2-5 mg/mL in PBS, pH 8.0-8.5. Dissolve the DBCO-PEG3-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Activation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG3-NHS ester solution to the antibody. Ensure the final DMSO concentration is below 20%.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification of DBCO-Antibody: Remove excess DBCO linker using a desalting column or spin filtration, exchanging the buffer to the Reaction Buffer (pH 7.4)[11].
Step 2: Copper-Free Click Reaction
-
Reaction Setup: Combine the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified payload in the Reaction Buffer[11].
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light[12]. The reaction can be monitored by UV-Vis by observing the decrease in DBCO absorbance at ~310 nm.
-
Final Purification: Purify the final ADC using SEC or another appropriate chromatographic method to remove the unreacted azide-payload.
-
Characterization: Characterize the ADC for DAR, purity, and aggregation.
Experimental workflow for a DBCO-PEG3 copper-free click conjugation.
Protocol 3: Purification and Characterization
A. Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful technique for the analysis and purification of bioconjugates.
-
Column: A C18 or C8 column with a wide pore size (e.g., 300 Å) is typically suitable for proteins and large peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30-60 minutes is a common starting point for method development. The optimal gradient will depend on the hydrophobicity of the conjugate[13]. For PEGylated peptides, a typical gradient might be 10-50% B over 30 minutes[13].
-
Detection: UV absorbance at 220 nm and 280 nm.
B. Characterization by Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity and determining the DAR of an ADC.
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is well-suited for analyzing large, heterogeneous molecules like ADCs[3][5][14][15].
-
Sample Preparation: The purified ADC is typically buffer-exchanged into a volatile buffer (e.g., ammonium acetate) and may be denatured prior to analysis.
-
Data Analysis: The resulting mass spectrum will show a distribution of species corresponding to the antibody with different numbers of attached drug-linker moieties. Deconvolution of the multiply charged ion series for each species allows for the determination of the mass of each conjugate and the calculation of the average DAR[5][15].
Visualization of Logical Relationships
The following diagrams illustrate the functional role of the PEG3 linker in bioconjugation.
Functional role of the PEG3 linker in improving bioconjugate properties.
Conclusion
The PEG3 linker represents a versatile and powerful tool in the field of bioconjugation. Its discrete length and inherent hydrophilicity allow for the precise modulation of a bioconjugate's properties, addressing key challenges such as payload solubility and aggregation. By providing an optimal spacer, the PEG3 linker can help maintain the biological function of the parent molecule while contributing to an improved pharmacokinetic and safety profile. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug developers to effectively harness the potential of PEG3 linkers in the creation of next-generation biotherapeutics. As the demand for more sophisticated and homogeneous bioconjugates grows, the strategic application of short, discrete PEG linkers like PEG3 will undoubtedly continue to be a cornerstone of innovative drug design.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 8. Design, synthesis, and biological characterization of novel PEG-linked dimeric modulators for CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
An In-Depth Technical Guide to Amino-PEG3-C2-Azido and its Differentiation from Other PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the heterobifunctional linker, Amino-PEG3-C2-Azido, detailing its core attributes and contrasting it with other common Polyethylene Glycol (PEG) linkers used in advanced bioconjugation applications. This document offers quantitative data for comparative analysis, detailed experimental protocols for practical implementation, and visual diagrams of relevant biochemical pathways and workflows.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are indispensable tools in the fields of drug delivery, bioconjugation, and materials science.[1] These synthetic polymers, composed of repeating ethylene oxide units, act as flexible spacers to connect various molecular entities, such as proteins, peptides, small molecule drugs, and nanoparticles.[1][2] The incorporation of PEG chains, a process known as PEGylation, imparts several beneficial properties to the resulting conjugates. These advantages include enhanced aqueous solubility, increased stability, reduced immunogenicity, and improved pharmacokinetic profiles.[1][3]
PEG linkers are broadly classified based on their structure and functionality. Linear PEGs consist of a single chain, while branched PEGs have multiple PEG arms extending from a central core, which can offer superior shielding effects and a higher capacity for payload attachment.[3] Functionally, PEG linkers can be homobifunctional, with identical reactive groups at both ends, or heterobifunctional, with two different reactive termini.[3] This latter class, to which this compound belongs, allows for controlled, sequential conjugation of distinct molecules, a critical feature in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Profile: this compound
This compound is a heterobifunctional PEG linker characterized by a terminal primary amine (-NH2) and an azide (-N3) group, separated by a three-unit PEG chain and a two-carbon spacer. This specific architecture makes it a versatile tool for two-step, orthogonal conjugation strategies.
The primary amine group serves as a nucleophile that can readily react with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond.[4][5] This functionality is commonly used for conjugation to proteins at lysine residues or the N-terminus.
The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] The azide moiety can participate in two main types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction with a terminal alkyne is extremely efficient and results in a stable 1,4-disubstituted triazole linkage.[2] However, the requirement of a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[2][6] The bioorthogonality of this reaction makes it highly suitable for applications in living systems.[6]
The short PEG3 chain in this compound enhances the water solubility of the linker and the resulting conjugate without adding significant mass.[5]
Comparative Analysis of PEG Linkers
The choice of a linker is a critical decision in the design of bioconjugates, as it significantly influences the stability, solubility, and in vivo performance of the final product. The following tables provide a comparative overview of this compound and other representative PEG and non-PEG linkers.
Physicochemical Properties of Selected Linkers
| Linker | Molecular Weight ( g/mol ) | Calculated logP | Solubility |
| This compound | 218.25 | - | Water soluble |
| Maleimide-PEG4-NHS Ester | 513.50 | -1.643[7] | Soluble in DMSO, DMF[8][9] |
| DBCO-PEG4-NHS Ester | 649.69 | 0.4[10] | Soluble in DMSO, DMF, DCM, THF, Chloroform; up to 1.5 mM in aqueous buffers[11] |
| SMCC | 334.32 | - | Not directly water-soluble, requires organic solvent (DMSO, DMF)[12] |
| N-(Amino-PEG2)-N-bis(PEG3-azide) (Branched) | 550.7 | - | Water, DMSO, DMF[13] |
Note: logP values are often calculated and can vary between different software. Experimental values may differ.
Comparison of Reaction Chemistries
| Reactive Group | Reaction Partner | Resulting Linkage | Key Features |
| Amine (-NH2) | NHS Ester | Amide | Stable bond; common for protein labeling at lysines. |
| Azide (-N3) | Terminal Alkyne (CuAAC) | 1,4-disubstituted Triazole | Very fast and high-yielding; requires copper catalyst.[14] |
| Strained Alkyne (e.g., DBCO) (SPAAC) | Triazole | Copper-free and bioorthogonal; ideal for in vivo applications.[14] | |
| Maleimide | Thiol (-SH) | Thioether | Highly specific for cysteines at pH 6.5-7.5; can undergo retro-Michael reaction. |
| NHS Ester | Amine (-NH2) | Amide | Highly reactive with primary amines; susceptible to hydrolysis. |
| DBCO | Azide (-N3) | Triazole | Copper-free click reaction; fast and bioorthogonal. |
Reaction Kinetics Comparison
| Reaction Type | Second-Order Rate Constant (k₂) | Typical Reaction Time |
| EDC/NHS Amide Coupling | ~10⁻¹ L(mol·s)⁻¹ | 1-4 hours |
| CuAAC (Copper-Catalyzed) | 10⁴ - 10⁵ M⁻¹s⁻¹ | < 1 hour |
| SPAAC (with DBCO) | ~1 M⁻¹s⁻¹ | 1-12 hours |
| Maleimide-Thiol Coupling | ~10³ L(mol·s)⁻¹ | < 1 hour |
Note: Reaction rates are highly dependent on substrate, concentration, temperature, and pH. The values presented are for general comparison.[14][15]
Experimental Protocols
The following are detailed protocols for the key conjugation reactions involving this compound.
Protocol 1: Amine Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the amine group of this compound to a carboxyl group on a target molecule (e.g., a protein or small molecule).
Materials:
-
Carboxyl-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Desalting column for purification
Procedure:
-
Activation of Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in Activation Buffer. b. Add a 2- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.[1][16]
-
Conjugation to this compound: a. Dissolve this compound in Coupling Buffer. b. Add the activated carboxyl molecule solution to the this compound solution. A 1:1 to 1:1.5 molar ratio of activated molecule to linker is recommended. c. Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction between the NHS ester and the primary amine. d. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. b. Purify the resulting conjugate using a desalting column or dialysis to remove unreacted reagents and byproducts.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the azide group of an this compound-modified molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA or TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF for dissolving hydrophobic molecules
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 100 mM solution of CuSO₄ in water. b. Prepare a 200 mM solution of the copper ligand in water. c. Prepare a 100 mM solution of Sodium Ascorbate in water (prepare fresh). d. Dissolve the azide- and alkyne-functionalized molecules in a compatible solvent (e.g., DMSO, then dilute in Reaction Buffer).
-
Catalyst Premix: a. In a separate tube, mix CuSO₄ and the copper ligand in a 1:2 to 1:5 molar ratio. Allow to stand for a few minutes.[17]
-
Conjugation Reaction: a. In the main reaction vessel, combine the azide- and alkyne-functionalized molecules in the Reaction Buffer. A slight molar excess (1.1 to 2 equivalents) of one reactant is often used. b. Add the catalyst premix to the reaction mixture (final copper concentration typically 50-250 µM). c. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (final concentration typically 1-5 mM).[18] d. Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: a. Purify the conjugate using size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst and unreacted components.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized molecule to a DBCO-containing molecule.
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF for dissolving hydrophobic molecules
Procedure:
-
Preparation of Reactants: a. Dissolve the azide-functionalized molecule in the Reaction Buffer. b. Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO or DMF, and then dilute with the Reaction Buffer.
-
Conjugation Reaction: a. Combine the azide- and DBCO-functionalized molecules in the Reaction Buffer. A 1.5- to 3-fold molar excess of the DBCO-reagent is often used to drive the reaction to completion. b. Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by the decrease in DBCO absorbance at approximately 310 nm.
-
Purification: a. Purify the final conjugate using standard methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any excess unreacted molecules.
Key Applications and Workflows
This compound and similar heterobifunctional linkers are crucial in the development of targeted therapeutics and research tools.
PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker plays a critical role in facilitating the formation of a stable ternary complex between the POI and the E3 ligase.
Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker is a critical component that connects the drug to the antibody and must be stable in circulation but allow for drug release at the target site.
Conclusion
This compound is a highly versatile heterobifunctional PEG linker that enables precise and efficient bioconjugation through its orthogonal amine and azide functionalities. Its hydrophilic PEG spacer improves the properties of the resulting conjugates, making it a valuable tool in the development of complex biomolecules such as ADCs and PROTACs. The choice between this compound and other linkers depends on the specific requirements of the application, including the desired reaction chemistry, the need for bioorthogonality, and the required physicochemical properties of the final conjugate. This guide provides the foundational knowledge, comparative data, and practical protocols to aid researchers in making informed decisions for their bioconjugation strategies.
References
- 1. chempep.com [chempep.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound | TRC-A585000-10G | LGC Standards [lgcstandards.com]
- 5. SMCC - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. jpt.com [jpt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Mal-NH-PEG4-NHS, 756525-99-2 - Biopharma PEG [biochempeg.com]
- 9. Maleimide-PEG4-NHS [nanocs.net]
- 10. DBCO-PEG4-NHS ester | C34H39N3O10 | CID 77078155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Kinetic models towards an enhanced understanding of diverse ADC conjugation reactions [frontiersin.org]
- 16. youtube.com [youtube.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. benchchem.com [benchchem.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Amino-PEG3-C2-Azido
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development and bioconjugation, the precise characteristics of linker molecules are paramount to the success of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Amino-PEG3-C2-Azido, a heterobifunctional linker, offers a discrete polyethylene glycol (PEG) spacer, a primary amine, and a terminal azide group, providing a versatile platform for molecular assembly. This technical guide delves into the critical aspects of its solubility and stability in aqueous buffers, offering insights and protocols to ensure its effective application.
While specific quantitative data for this compound is not extensively published, this guide synthesizes information from analogous short-chain amino- and azido-functionalized PEG linkers to provide well-founded estimations and best practices for its use.
Physicochemical Properties and Solubility Profile
The inherent properties of the this compound linker dictate its behavior in aqueous solutions. The presence of the hydrophilic PEG3 spacer generally imparts good water solubility.[1][2][3] However, the terminal functional groups and the short C2 alkyl chain can influence its overall solubility characteristics.
Estimated Solubility in Common Aqueous Buffers
The following table summarizes the estimated solubility of this compound in commonly used laboratory buffers. These values are extrapolated from the general behavior of similar short-chain PEG linkers. It is crucial to experimentally verify these estimates for your specific application and buffer composition.
| Buffer (pH 7.4) | Estimated Solubility | Recommended Stock Solution Solvent |
| Phosphate-Buffered Saline (PBS) | High (>50 mg/mL) | Deionized Water, PBS |
| Tris-Buffered Saline (TBS) | High (>50 mg/mL) | Deionized Water, TBS |
| HEPES Buffer | High (>50 mg/mL) | Deionized Water, HEPES |
Strategies for Handling and Dissolution
For instances where solubility challenges arise, particularly at high concentrations or in complex buffer systems, the following approach is recommended:
-
Primary Dissolution in an Organic Solvent: Initially, dissolve the this compound linker in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[4]
-
Aqueous Dilution: Subsequently, dilute the stock solution into the desired aqueous buffer to the final working concentration. It is advisable to keep the final concentration of the organic solvent low (typically below 10% v/v) to avoid potential adverse effects on biomolecules in the reaction mixture.
Stability in Aqueous Buffers
The stability of this compound is a critical parameter for ensuring the integrity of the linker during storage and conjugation reactions. The primary factors influencing its stability are pH and temperature. The core structure, comprising ether linkages and alkyl chains, is generally stable. The terminal amine and azide groups, however, have distinct stability profiles.
pH-Dependent Stability
The stability of the functional groups of the linker can be pH-sensitive.
-
Amino Group: The primary amine is a nucleophile and its reactivity is pH-dependent.[5] At neutral to slightly basic pH (7-8.5), it is readily available for conjugation reactions with activated esters (e.g., NHS esters). In acidic conditions (pH < 6), the amine will be protonated to its ammonium salt, which is less reactive but generally stable.
-
Azide Group: The azide moiety is known for its high stability under a wide range of aqueous conditions, including varying pH.[6][7] It is largely inert to biological nucleophiles, making it an excellent functional group for bioorthogonal "click chemistry" reactions.[8]
-
PEG Backbone: The polyethylene glycol backbone is generally stable to hydrolysis across a broad pH range under typical experimental conditions.[9]
Estimated Stability Profile
| Condition | Functional Group | Estimated Stability | Potential Degradation Pathway |
| Acidic (pH 4-6) | Amine | Stable (protonated) | - |
| Azide | Highly Stable | - | |
| Neutral (pH 6.5-7.5) | Amine | Stable | - |
| Azide | Highly Stable | - | |
| Basic (pH > 8) | Amine | Stable | - |
| Azide | Highly Stable | - | |
| Oxidative Stress | PEG Backbone | Potential for oxidation | Formation of aldehydes, ketones, and carboxylic acids |
Experimental Protocols
To empower researchers to validate the solubility and stability of this compound in their specific experimental settings, the following detailed protocols are provided.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the kinetic solubility of the linker in a chosen aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent)
-
Microplate reader with turbidity measurement capabilities
-
Automated liquid handler (optional)
Procedure:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 100 mg/mL).
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution into the wells of the microplate. Then, add the aqueous buffer to each well.
-
Incubation and Mixing: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to detect the formation of a precipitate.
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is determined as the kinetic solubility.
Protocol for Assessing Stability by HPLC
This protocol describes a forced degradation study to evaluate the stability of the linker under different pH conditions over time.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, and 9.0)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, Charged Aerosol Detector (CAD), or Mass Spectrometer (MS))[][11][12][13]
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
Procedure:
-
Prepare Test Solutions: Dissolve this compound in each of the selected aqueous buffers to a known concentration (e.g., 1 mg/mL).
-
Incubation: Store the solutions at a controlled temperature (e.g., 37 °C).
-
Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid) to elute the compound and any potential degradation products.
-
Monitor the elution profile using the detector.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound peak at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH condition.
-
Calculate the degradation rate or half-life (t½) for each condition.
-
Visualizations
To further aid in the understanding of this compound, the following diagrams have been generated.
Caption: Chemical structure of this compound.
Caption: Workflow for assessing solubility and stability.
Caption: Potential oxidative degradation of the PEG backbone.
Conclusion
This compound stands as a valuable linker in the toolkit of researchers developing sophisticated bioconjugates. While its discrete PEG spacer generally confers good aqueous solubility, a thorough understanding of its stability profile, particularly in relation to pH, is essential for its successful implementation. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the optimal conditions for their specific applications, thereby ensuring the reliability and reproducibility of their results. By carefully considering the principles and methodologies outlined herein, scientists can confidently harness the potential of this compound in their drug development endeavors.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
- 8. Azide-C2 NHS Oligo Modifications from Gene Link [genelink.com]
- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
An Introduction to Click Chemistry: A Technical Guide for Novice Researchers
December 2025
Abstract
Click chemistry is a chemical philosophy that emphasizes simplicity, modularity, and high efficiency in chemical synthesis.[1] Coined by K. Barry Sharpless, this approach has revolutionized molecular science by enabling the rapid and reliable construction of complex molecules from simple building blocks.[2] This technical guide provides an in-depth introduction for researchers, scientists, and drug development professionals new to the field. It covers the core principles of click chemistry, details the mechanisms and protocols of its most prominent reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and presents quantitative data and key applications that highlight its transformative impact on drug discovery, bioconjugation, and materials science.[3][4][5]
The Core Principles of Click Chemistry
The concept of "click chemistry" was introduced by K. Barry Sharpless in 2001 to describe reactions with a set of stringent criteria that make them exceptionally reliable and broadly applicable.[1] This philosophy was developed to mimic nature's efficiency in constructing complex biomolecules.[6] The groundbreaking work in this field by Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless was recognized with the 2022 Nobel Prize in Chemistry.[7][8]
The defining principles of a "click" reaction are:
-
Modularity and Wide Scope : The reaction should be applicable to a wide range of starting materials.[9]
-
High Yields : The reactions must proceed to completion or near-completion, providing very high yields of the desired product.[9]
-
Simple Reaction Conditions : Reactions should be insensitive to oxygen and water, ideally using benign solvents (like water) at or near ambient temperature and pressure.[9][10]
-
Inoffensive Byproducts : If any byproducts are generated, they must be non-toxic and easily removable by non-chromatographic methods.[11][12]
-
High Specificity and Selectivity : The reaction must be highly selective for a specific pair of functional groups, avoiding side reactions with other functionalities present in the molecule.[10]
-
Strong Thermodynamic Driving Force : Reactions are typically highly exothermic, providing a strong driving force towards the product.[9]
This modular approach allows chemists to "click" together molecular building blocks with precision, much like snapping together LEGO bricks.[7]
Key Click Chemistry Reactions: Mechanisms and Protocols
The most prominent examples of click chemistry are cycloaddition reactions involving azides and alkynes. These reactions form a stable triazole ring, creating a robust and irreversible link between two molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction.[12] Independently discovered by the groups of Morten Meldal and Barry Sharpless, it involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[8] This reaction represents a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and produces a mixture of 1,4 and 1,5 regioisomers.[1] The copper(I) catalyst accelerates the reaction by a factor of up to 10⁷ to 10⁸ and ensures complete regioselectivity.[1]
Mechanism: The widely accepted mechanism involves a dinuclear copper pathway where two copper atoms coordinate to the alkyne and azide, lowering the activation energy and facilitating the cycloaddition.[13] The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[14]
This protocol provides a general method for the CuAAC reaction, which can be adapted for various substrates.[2][6][8][15]
Materials:
-
Alkyne-containing molecule (1 equivalent)
-
Azide-containing molecule (1.1 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)
-
Sodium ascorbate (0.1 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand (0.1 equivalents)
-
Solvent: 1:1 mixture of deionized water and t-butanol (or other suitable solvents like DMSO, DMF).
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the alkyne-containing molecule in the chosen solvent.
-
Prepare a stock solution of the azide-containing molecule in the chosen solvent.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
Prepare a premixed catalyst solution by dissolving CuSO₄·5H₂O and the THPTA/TBTA ligand in deionized water.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the alkyne-containing molecule.
-
Add the solution of the azide-containing molecule to the vessel.
-
Add the premixed catalyst/ligand solution to the reaction mixture.
-
-
Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction:
-
Stir the mixture vigorously at room temperature. The reaction time can range from 1 to 24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated. For biomolecule conjugations, purification may involve size-exclusion chromatography or dialysis. For small molecules, the product may precipitate and can be collected by filtration, or extracted after quenching the reaction with an agent like EDTA.[16]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is highly efficient, the copper catalyst can be cytotoxic, limiting its application in living systems.[17][18] To overcome this, Carolyn Bertozzi's group developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[18]
SPAAC utilizes a strained cyclooctyne (a cyclic alkyne with significant ring strain), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[17][19] The high internal energy of the strained ring provides the driving force for the reaction with an azide, eliminating the need for a catalyst.[5] Because neither the strained alkyne nor the azide functional group reacts with native biological molecules, this reaction is deemed bioorthogonal, making it ideal for labeling and tracking molecules inside living cells and organisms.[1][20]
Mechanism: The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with the azide, allowing the reaction to proceed rapidly at physiological temperatures.[21]
This protocol outlines a general procedure for labeling an azide-modified protein with a strained alkyne-functionalized probe (e.g., a fluorescent dye).[11][22]
Materials:
-
Azide-modified protein (1 equivalent, e.g., 10 µM final concentration) in an appropriate buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Strained alkyne probe (e.g., DBCO-Cy5) (5-20 equivalents, e.g., 200 µM final concentration).
-
Solvent for the probe (e.g., DMSO).
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is purified and dissolved in an amine-free buffer (e.g., PBS) at a known concentration.
-
-
Reaction Setup:
-
To the protein solution, add the strained alkyne probe. The probe is typically dissolved in a minimal amount of an organic solvent like DMSO before being added to the aqueous protein solution to ensure solubility. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at a desired temperature. For many biological applications, this is done at 37°C, but room temperature is also often sufficient.[11]
-
Reaction times can vary from 1 to 12 hours, depending on the reactants' concentrations and the specific strained alkyne's reactivity.[23] If using a light-sensitive fluorescent probe, protect the reaction vessel from light.[11]
-
-
Purification and Analysis:
-
After incubation, remove the excess, unreacted probe. This is commonly achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis, which separates the large, labeled protein from the small molecule probe.
-
The labeling efficiency can be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy to compare protein and dye concentrations.
-
Quantitative Data and Reaction Comparison
The choice between different click reactions often depends on the specific application, which is guided by factors like reaction kinetics, biocompatibility, and the steric profile of the reactants.
Table 1: Comparison of Key Click Chemistry Reactions
This table summarizes the quantitative and qualitative features of the most common click chemistry reactions.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Catalyst | Copper(I) | None | None |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne + Azide | Tetrazine + Strained Alkene/Alkyne |
| Biocompatibility | Limited due to copper cytotoxicity | Excellent (Bioorthogonal) | Excellent (Bioorthogonal) |
| Typical Reactant Size | Small | Bulky alkyne | Bulky reactants |
| Second-Order Rate Constant (k) | ~10 to 10⁴ M⁻¹s⁻¹[24] | ~10⁻³ to 1 M⁻¹s⁻¹[13][25] | ~1 to 10⁶ M⁻¹s⁻¹[24] |
| Primary Product | 1,4-disubstituted 1,2,3-triazole | Mixture of regioisomers (triazole) | Dihydropyridazine |
| Key Advantage | Fast, simple reactants, high yield | Catalyst-free, suitable for living systems | Extremely fast kinetics |
| Key Disadvantage | Catalyst toxicity | Slower than CuAAC, bulky reactants | Bulky reactants, potential instability |
Data compiled from multiple sources.[13][17][24][25][26]
Table 2: Typical Reaction Conditions and Yields
This table provides a summary of typical experimental parameters for CuAAC and SPAAC.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Typical Solvents | H₂O, t-BuOH/H₂O, DMSO, DMF[10] | Aqueous buffers (PBS, HEPES), DMSO, DMF[23] |
| Temperature | Room Temperature | Room Temperature to 37°C[11] |
| pH Range | 4 - 11[10] | Physiological pH (~7.4)[20] |
| Typical Reaction Time | 1 - 24 hours | 1 - 24 hours[26] |
| Typical Yields | >90%[3][27] | Often quantitative, highly dependent on conditions |
| Reactant Concentrations | Micromolar to Molar | Micromolar to Molar |
Applications in Research and Development
The reliability and versatility of click chemistry have made it an indispensable tool across various scientific disciplines.[4]
-
Drug Discovery and Development : Click chemistry accelerates the drug discovery process by enabling the rapid synthesis of large libraries of compounds for high-throughput screening.[4] It is particularly powerful in fragment-based drug discovery, where small molecular fragments that bind to a biological target are linked together to create high-affinity lead compounds.[4][7] The stable triazole linkage is often used as a bioisostere for the amide bond.
-
Bioconjugation : This is one of the most widespread applications. Click chemistry allows for the precise attachment of probes (like fluorescent dyes or biotin) to biomolecules such as proteins, nucleic acids, and carbohydrates with minimal disruption to their native function.[23] SPAAC, in particular, has become the gold standard for labeling molecules in living cells for imaging and functional studies.[20]
-
Materials Science and Polymer Chemistry : The efficiency of click reactions is ideal for synthesizing and modifying polymers.[5] It allows for the creation of well-defined polymer architectures, the functionalization of surfaces, and the formation of advanced materials like hydrogels and dendrimers.[23]
-
Diagnostics and Imaging : By "clicking" imaging agents (e.g., radioisotopes for PET scans or fluorescent probes) onto targeting molecules (like antibodies or peptides), researchers can create highly specific probes for diagnosing and visualizing diseases in vitro and in vivo.[11][28]
Conclusion
Click chemistry represents a paradigm shift in chemical synthesis, prioritizing efficiency, reliability, and simplicity. For novice researchers, mastering the core principles and flagship reactions—CuAAC and SPAAC—opens the door to a vast and powerful synthetic toolbox. From constructing novel drug candidates to visualizing the intricate machinery of a living cell, the applications of click chemistry are extensive and continue to expand. By understanding the fundamentals presented in this guide, researchers are well-equipped to leverage this transformative chemistry to advance their scientific and developmental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. csmres.co.uk [csmres.co.uk]
- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. jenabioscience.com [jenabioscience.com]
- 9. クリックケミストリー [sigmaaldrich.com]
- 10. bioclone.net [bioclone.net]
- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 12. graphviz.org [graphviz.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sketchviz.com [sketchviz.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. benchchem.com [benchchem.com]
- 22. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
A Technical Guide to Amino-PEG3-C2-Azido in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity and efficacy of drug delivery to minimize off-target effects and improve patient outcomes. Bifunctional linkers are critical components in the design of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of Amino-PEG3-C2-Azido, a versatile hetero-bifunctional linker, and its applications in the targeted delivery of therapeutic agents. We will explore its chemical properties, role in bioconjugation, and provide detailed experimental protocols for its use in constructing ADCs and PROTACs. This guide also includes quantitative data from representative studies and visual diagrams to illustrate key concepts and workflows.
Introduction to this compound
This compound is a chemical linker that possesses two distinct reactive functional groups: a primary amine (-NH2) and an azide (-N3). These groups are separated by a hydrophilic polyethylene glycol (PEG) chain of three units, which enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2][3] The bifunctional nature of this linker allows for the sequential or orthogonal conjugation of two different molecules.[4][5]
The primary amine is readily reactive with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and other carbonyl compounds to form stable amide bonds.[1][5] The azide group serves as a handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6] The most common click chemistry reactions involving azides are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7] These reactions form a stable triazole linkage.[8]
This combination of reactive groups makes this compound an ideal tool for covalently linking a targeting moiety (like an antibody) to a therapeutic payload (such as a small molecule drug).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C8H18N4O3 | [3] |
| Molecular Weight | 218.25 g/mol | [3] |
| Appearance | Colorless to pale yellow oil | N/A |
| Solubility | Soluble in water and most organic solvents | [4] |
| Storage | Store at -20°C for long-term stability | [8] |
Applications in Targeted Drug Delivery
The unique architecture of this compound lends itself to two primary applications in targeted drug delivery: the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells.[9] They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker that connects the two. The linker's stability in circulation and its ability to release the payload at the target site are crucial for the ADC's efficacy and safety.[10]
This compound can be used to conjugate a drug to an antibody in a multi-step process. Typically, the amine end of the linker is first reacted with an activated functional group on the payload molecule. The resulting azide-functionalized payload is then conjugated to an antibody that has been modified to contain an alkyne group, using a click chemistry reaction. This approach allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).[11]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of specific target proteins within a cell.[12] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[13] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[14]
This compound can serve as a versatile linker in the synthesis of PROTACs.[15] For instance, the amine group can be used to attach the E3 ligase ligand, while the azide group allows for the subsequent attachment of the target protein ligand via click chemistry. This modular approach facilitates the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is often necessary for optimizing degradation efficiency.[6] A notable application is in the synthesis of PARP1 degraders, which have shown promise in overcoming resistance to PARP inhibitors.[7][16][17]
Data Presentation: Representative Quantitative Data
The following tables summarize representative quantitative data from studies utilizing azide-PEG linkers in the construction of ADCs. While not specific to this compound, this data provides an indication of the performance that can be expected.
Table 1: Drug-to-Antibody Ratio (DAR) of ADCs Synthesized via Click Chemistry
| Antibody | Linker Chemistry | Molar Ratio (Linker-Drug:Ab) | Average DAR | Reference |
| Trastuzumab | Azide-Alkyne (SPAAC) | 5:1 | 1.8 | [11] |
| Trastuzumab | Azide-Alkyne (SPAAC) | 10:1 | 3.5 | [11] |
| IgG1 | Thiol-Maleimide | 5:1 | 3.6 | [3] |
| IgG1 | Thiol-Maleimide | 10:1 | 7.2 | [3] |
Table 2: In Vitro Stability of PEGylated ADCs in Human Plasma
| ADC Construct | Linker Type | Half-life (days) | % Aggregation (7 days) | Reference |
| ADC-PEG4 | Non-cleavable | 10.5 | < 1% | [18] |
| ADC-PEG8 | Non-cleavable | 12.1 | < 1% | [18] |
| ADC-Val-Cit | Cleavable | 7.2 | 2.5% | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound and similar linkers in the synthesis of ADCs and PROTACs.
Protocol for Antibody-Drug Conjugate (ADC) Synthesis using this compound
This protocol describes a two-step process: 1) functionalization of a payload with this compound, and 2) conjugation of the azide-payload to an alkyne-modified antibody via SPAAC.
Materials:
-
Payload with a carboxylic acid or activated ester group
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Alkylated monoclonal antibody (e.g., with a DBCO group)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification columns (e.g., SEC, HIC)
Procedure:
-
Payload Functionalization:
-
Dissolve the payload (1 eq) in anhydrous DMF or DMSO.
-
If the payload has a carboxylic acid, add EDC (1.5 eq) and NHS (1.2 eq) and stir at room temperature for 1 hour to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the activated payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the azide-functionalized payload by reverse-phase HPLC.
-
-
Antibody Conjugation (SPAAC):
-
Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL.
-
Dissolve the purified azide-payload in DMSO to prepare a 10 mM stock solution.
-
Add the azide-payload stock solution to the antibody solution at a molar excess of 5-10 fold.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.
-
Remove unreacted payload and purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
Protocol for PROTAC Synthesis via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a solid-phase approach for synthesizing a PROTAC using an this compound linker.
Materials:
-
Fmoc-protected amino acid loaded resin
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
E3 ligase ligand with a carboxylic acid group
-
HBTU/HOBt or other peptide coupling reagents
-
This compound
-
Target protein ligand with an alkyne group
-
Copper(II) sulfate, sodium ascorbate (for CuAAC)
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
Purification columns (e.g., preparative HPLC)
Procedure:
-
Resin Preparation and E3 Ligase Ligand Coupling:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection to expose the free amine.
-
Activate the carboxylic acid of the E3 ligase ligand with HBTU/HOBt and couple it to the resin.
-
-
Linker Addition:
-
Couple a protected amino acid to act as a spacer if needed.
-
Activate the carboxylic acid of an appropriate building block and couple it to the resin-bound E3 ligase ligand.
-
Alternatively, directly couple a pre-formed building block containing the amine portion of the linker.
-
-
This compound Incorporation:
-
Deprotect the terminal amine on the growing chain.
-
Couple the amine group of this compound to a carboxylic acid on the resin-bound intermediate using standard peptide coupling conditions.
-
-
Target Protein Ligand Conjugation (CuAAC):
-
Swell the azide-functionalized resin in a mixture of DMSO and water.
-
Add the alkyne-functionalized target protein ligand, copper(II) sulfate, and sodium ascorbate.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Cleavage and Purification:
-
Wash the resin thoroughly.
-
Cleave the PROTAC from the resin using a TFA cleavage cocktail.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the PROTAC by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
References
- 1. Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. researchgate.net [researchgate.net]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]
- 16. | BioWorld [bioworld.com]
- 17. A PARP1 PROTAC as a novel strategy against PARP inhibitor resistance via promotion of ferroptosis in p53-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. agilent.com [agilent.com]
- 21. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
Unveiling Protein Interactions: An In-depth Technical Guide to Azido-PEG Linkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics, understanding the dynamic interplay of proteins is paramount to deciphering cellular processes and developing novel therapeutics. Azido-PEG linkers have emerged as powerful and versatile tools, enabling researchers to capture, identify, and quantify protein interactions with unprecedented precision. This technical guide delves into the core principles, experimental workflows, and applications of azido-PEG linkers in modern proteomics.
Introduction to Azido-PEG Linkers
Azido-Polyethylene Glycol (PEG) linkers are bifunctional molecules that play a crucial role in chemical proteomics.[1] They consist of an azide (-N3) group at one end, a flexible polyethylene glycol spacer, and a reactive group at the other end. The azide group provides a bio-orthogonal handle for "click chemistry," a set of highly efficient and specific reactions for labeling and conjugating biomolecules.[2][3][4] The PEG spacer enhances the linker's solubility in aqueous solutions and reduces steric hindrance, making it ideal for biological applications.[2][5] The reactive group allows for the covalent attachment of the linker to a protein of interest or a small molecule probe.[2]
The versatility of azido-PEG linkers stems from the variety of available reactive groups, which can target specific functional groups on proteins, such as primary amines (e.g., NHS esters) or sulfhydryls (e.g., maleimides).[4][6] This allows for the targeted labeling of proteins for a wide range of downstream applications, including protein enrichment, identification of post-translational modifications, and mapping of protein-protein interactions.[3][6][7]
Core Applications in Proteomics
The unique properties of azido-PEG linkers make them indispensable for several key applications in proteomics:
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families. By incorporating an azido-PEG linker into these probes, researchers can subsequently attach a reporter tag (e.g., biotin or a fluorophore) via click chemistry for enrichment and identification of the target enzymes.[8]
-
Target Identification of Bioactive Molecules: To identify the protein targets of a small molecule drug or a natural product, the molecule can be functionalized with an azido-PEG linker.[7][9] This "clickable" probe can then be used to pull down its binding partners from a cell lysate for identification by mass spectrometry.[10]
-
Mapping Protein-Protein Interactions (PPIs): Azido-PEG linkers can be incorporated into photo-crosslinkers or used in proximity labeling techniques to capture transient or weak protein-protein interactions within their native cellular context.[9][11]
-
Enrichment of Post-Translationally Modified Peptides: Specific classes of post-translationally modified proteins, such as glycoproteins, can be metabolically labeled with azide-containing sugars.[12] These modified proteins can then be selectively enriched using biotinylated alkyne probes via click chemistry for subsequent analysis.
Experimental Workflows and Protocols
The successful application of azido-PEG linkers in proteomics relies on well-defined experimental workflows. Below are detailed protocols for key experiments.
General Workflow for Protein Labeling and Enrichment
This workflow outlines the general steps for labeling a target protein with an azido-PEG linker, followed by click chemistry-mediated biotinylation and enrichment.
Protocol: Azide Functionalization of Proteins with an Amine-Reactive Azido-PEG-NHS Ester [2]
-
Protein Preparation: Prepare the purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES).
-
Linker Preparation: Prepare a stock solution of the Azido-PEG-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 5-20 fold molar excess of the Azido-PEG-NHS ester to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl, pH 7.5.
-
Purification: Remove excess, unreacted linker by dialysis or using a desalting column.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2][3]
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing reporter tag (e.g., Biotin-PEG-Alkyne) in DMSO.
-
Prepare fresh stock solutions of 50 mM CuSO4 in water and 50 mM Sodium Ascorbate in water.
-
Prepare a 10 mM stock solution of a copper ligand (e.g., TBTA) in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing reporter.
-
Catalyst Addition: Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition: CuSO4, Sodium Ascorbate, and the copper ligand.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the labeled protein using a desalting column to remove excess reagents.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [2][13]
-
Reagent Preparation: Prepare a stock solution of the cyclooctyne-containing reporter tag (e.g., DBCO-Biotin) in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein with a 2-5 fold molar excess of the cyclooctyne-containing reporter.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the labeled protein using a desalting column.
Mass Spectrometry Analysis of Labeled Proteins
Following enrichment, the captured proteins are typically digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and potentially the sites of linker attachment.[14][15][16]
Protocol: On-Bead Tryptic Digestion [1]
-
Washing: Wash the streptavidin beads with the enriched protein complex several times with appropriate buffers to remove non-specifically bound proteins.
-
Reduction and Alkylation:
-
Resuspend the beads in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the urea concentration to less than 1 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads with a high organic solvent solution (e.g., 50% acetonitrile, 0.1% formic acid).
Quantitative Data and Performance
The efficiency of labeling and enrichment using azido-PEG linkers is a critical factor for successful proteomic experiments. The following tables summarize typical quantitative data obtained in such experiments.
Table 1: Protein Labeling Efficiency
| Protein | Protein Concentration (mg/mL) | Molar Excess of Azido-PEG-NHS Ester | Degree of Labeling (Azides/Protein) |
| Bovine Serum Albumin | 2 | 10x | 3-5 |
| Monoclonal Antibody | 5 | 20x | 8-12 |
| Lysozyme | 1 | 5x | 1-2 |
Degree of labeling is typically determined by mass spectrometry.[2]
Table 2: Click Chemistry Reaction Efficiency
| Click Reaction | Molar Excess of Alkyne/Cyclooctyne | Reaction Time (hours) | Labeling Efficiency (%) |
| CuAAC | 10x | 2 | >95% |
| SPAAC | 5x | 8 | >90% |
Labeling efficiency can be assessed by SDS-PAGE with fluorescent imaging or mass spectrometry.[2]
Table 3: Enrichment Factor
| Target Protein | Initial Concentration | Concentration after Enrichment | Enrichment Factor |
| Carbonic Anhydrase | 1 µg/mL | 50 µg/mL | 50x |
| Kinase X | 0.5 µg/mL | 30 µg/mL | 60x |
Enrichment factor is calculated as the ratio of the concentration of the target protein after enrichment to its initial concentration in the complex mixture.
Signaling Pathway and Logical Relationship Diagrams
Visualizing the logic behind experimental designs and the signaling pathways being investigated is crucial for clarity.
Logic for Target Identification of a Small Molecule
Simplified Kinase Signaling Pathway Interrogation
Conclusion
Azido-PEG linkers have become an enabling technology in the field of proteomics. Their modular nature, combined with the high efficiency and specificity of click chemistry, provides a robust platform for the investigation of protein function, interactions, and regulation. The ability to tailor the linker length and reactive group allows for a wide array of experimental designs, making them a cornerstone of modern chemical biology and drug discovery research. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the applications of azido-PEG linkers in unraveling the complexities of the proteome are set to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Designer Reagents for Mass Spectrometry-Based Proteomics: Clickable Cross-Linkers for Elucidation of Protein Structures and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 7. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Amino-PEG3-C2-Azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with Amino-PEG3-C2-Azido. This heterobifunctional linker contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a terminal azide group. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues) on the antibody to form a stable amide bond. The introduction of the azide moiety allows for subsequent bioorthogonal conjugation reactions, such as copper-free "click chemistry" (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) with molecules containing cyclooctyne derivatives like DBCO or BCN.[1][2] This two-step labeling strategy is widely used for the development of antibody-drug conjugates (ADCs), fluorescently labeled antibodies for imaging, and for attaching antibodies to surfaces or other biomolecules.[2][3]
The polyethylene glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate while reducing steric hindrance.[3][4] This protocol outlines the necessary materials, step-by-step procedures for antibody preparation, conjugation, and purification, as well as methods for characterization.
Data Presentation
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Expected Outcome | Reference |
| Antibody Concentration | 1-10 mg/mL | Optimal reaction efficiency. | [5] |
| Molar Excess of Linker | 10- to 20-fold | Degree of Labeling (DOL) of 4-6 azides per antibody. | [5][6] |
| Reaction Solvent (for linker) | Anhydrous DMSO or DMF | Complete dissolution of the NHS ester. | [5] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, pH 7.2-8.0) | Prevents competition for the NHS ester. | [5][] |
| Reaction Time & Temperature | 30-60 minutes at Room Temperature or 2 hours on ice | Efficient conjugation while minimizing antibody degradation. | [5][6] |
| Purification Method | Desalting column (Gel Filtration) or Dialysis | Removal of excess, unreacted linker. | [8][9] |
| Antibody Recovery | >90% | High yield of labeled antibody. | [10][11] |
Experimental Protocols
Materials
-
Antibody of interest (in an amine-free buffer)
-
This compound or similar Azido-PEG-NHS ester reagent[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5]
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[5]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine[5]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10-30 kDa MWCO)
-
Spectrophotometer for protein concentration measurement (A280)
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS (pH 7.2-8.0).[5][12] This can be achieved using a desalting column or by dialysis against the reaction buffer.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[5] Determine the precise concentration by measuring the absorbance at 280 nm (A280).
Azido-PEG-NHS Ester Preparation
Note: The NHS ester is moisture-sensitive and readily hydrolyzes.[5] Prepare the stock solution immediately before use and do not store it for later use.
-
Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[5]
-
Dissolve the Azido-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[5][6]
Conjugation Reaction
-
Calculate the required volume of the 10 mM Azido-PEG-NHS ester stock solution to achieve the desired molar excess (a 20-fold molar excess is a good starting point).[5]
-
Add the calculated volume of the linker solution to the antibody solution while gently vortexing. Ensure the final concentration of DMSO in the reaction mixture does not exceed 10%.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][6]
-
Optional Quenching: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.[3][6]
Purification of Azide-Labeled Antibody
-
Remove the excess, unreacted Azido-PEG-NHS ester and other small molecules using a desalting column pre-equilibrated with PBS or your desired storage buffer.[8][9] Alternatively, perform dialysis against PBS.
-
Collect the fractions containing the purified azide-labeled antibody.
-
Measure the concentration of the purified antibody conjugate using A280.
Storage
Store the azide-labeled antibody at 4°C for short-term use or at -80°C for long-term storage in a suitable buffer.[9]
Characterization of the Azide-Labeled Antibody
-
Degree of Labeling (DOL): The average number of azide groups per antibody can be determined using techniques like Mass Spectrometry (MS) or by reacting the azide with a DBCO-containing fluorescent dye and measuring the absorbance.[9]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and to detect any aggregation that may have occurred during the labeling process.[9]
-
Stability: The thermal stability of the modified antibody can be compared to the unmodified antibody using techniques like nano-differential scanning fluorimetry (nanoDSF) to ensure the conjugation process has not significantly altered the protein's structure.[13][14]
Visualizations
Caption: Workflow for labeling antibodies with this compound.
Caption: Downstream application of azide-labeled antibodies via click chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]
- 3. benchchem.com [benchchem.com]
- 4. Azido-PEG2-NHS ester, 1312309-64-0 | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 8. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Labeling Kits | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Antibody Purification Illustrated Assay: Novus Biologicals [novusbio.com]
- 12. bidmc.org [bidmc.org]
- 13. researchgate.net [researchgate.net]
- 14. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Amino-PEG3-C2-Azido
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, reliability, and biocompatibility.[1][2] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] Amino-PEG3-C2-Azido is a versatile bifunctional linker containing a terminal azide group for CuAAC reactions and a primary amine for subsequent conjugation, often utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[3][4] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on performing a CuAAC reaction using this compound with an alkyne-containing molecule.
Key Reagents and Components
Successful execution of the CuAAC reaction is dependent on the precise formulation of the following components:
| Component | Function | Typical Starting Concentration |
| Alkyne-Modified Molecule | The substrate containing the terminal alkyne to be conjugated. | 1-10 mM |
| This compound | The azide-containing linker. | 1.2-2 equivalents relative to the alkyne |
| Copper(I) Source | The catalyst for the cycloaddition. Commonly generated in situ from a Copper(II) salt. | 50-250 µM |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) catalytic species. | 5 mM |
| Copper Ligand | Accelerates the reaction and protects biomolecules from oxidative damage.[5] | 5 equivalents relative to the copper source |
| Solvent System | A mixture of aqueous buffers and organic solvents to ensure solubility of all reactants. | e.g., Phosphate buffer/DMSO |
Experimental Protocols
This protocol outlines a general procedure for the CuAAC reaction. Optimal conditions may vary depending on the specific substrates and should be determined empirically.
Materials and Reagents:
-
Alkyne-modified molecule of interest
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Aminoguanidine (optional, to scavenge reactive ascorbate byproducts)[6]
-
Degassed Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas (optional, for sensitive substrates)
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO or an appropriate solvent.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.
-
Prepare a 100 mM stock solution of Aminoguanidine in deionized water (if used).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified molecule from its stock solution.
-
Add the this compound stock solution (typically 1.2 equivalents).
-
Add the appropriate volume of phosphate buffer and DMSO to achieve the desired final reaction concentration and solvent ratio. A common solvent system is a 1:1 to 4:1 buffer to DMSO ratio.
-
If using, add aminoguanidine to a final concentration of 5 mM.[5]
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the copper/ligand catalyst mixture by combining the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of Cu:ligand is recommended.[5] Gently mix.
-
Add the copper/ligand mixture to the reaction tube containing the alkyne and azide. The final copper concentration should be between 50 and 250 µM.[5]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]
-
If the substrates are sensitive to oxidation, it is recommended to degas the final reaction mixture and proceed under an inert atmosphere (nitrogen or argon).[7]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or TLC.
-
-
Reaction Work-up and Purification:
-
Upon completion, the product can be purified using methods appropriate for the conjugated molecule, such as silica gel chromatography, reverse-phase HPLC, or size-exclusion chromatography. For oligonucleotide products, a simple ethanol precipitation can be effective.[8]
-
Quantitative Data Summary
The following table provides typical reaction parameters and expected outcomes for CuAAC reactions.
| Parameter | Range/Value | Expected Outcome | Reference |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations generally lead to faster reaction rates. | [9] |
| Equivalents of Azide | 1.2 - 5 | A slight excess of the azide component can drive the reaction to completion. | [8] |
| Copper(I) Concentration | 50 - 250 µM | Catalytic amount sufficient for most reactions. | [5] |
| Ligand to Copper Ratio | 5:1 | Protects biomolecules and accelerates the reaction. | [5] |
| Reaction Time | 30 min - 4 hours | Complete conversion is often observed within this timeframe. | [8] |
| Typical Yield | >90% | CuAAC is known for its high efficiency and yields. | [10] |
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the CuAAC reaction.
CuAAC Reaction Scheme
Caption: Schematic of the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Amino-PEG3-C2-Azido in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two moieties. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Amino-PEG3-C2-Azido is a versatile, polyethylene glycol (PEG)-based linker that has proven instrumental in the synthesis of potent PROTACs. Its structure incorporates a primary amine and a terminal azide group, enabling a modular and efficient approach to PROTAC assembly. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC, often a challenge for these large molecules. This document provides detailed application notes and protocols for the use of this compound in PROTAC synthesis, with a specific focus on the synthesis of a PARP1-degrading PROTAC as a case study.
Key Features of this compound in PROTAC Synthesis
-
Bifunctional Reactivity : The primary amine allows for stable amide bond formation with a carboxylic acid-functionalized E3 ligase ligand or POI binder. The azide group is a versatile handle for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enhanced Physicochemical Properties : The hydrophilic tri-ethylene glycol (PEG3) spacer improves the aqueous solubility of the PROTAC, which can enhance cell permeability and overall drug-like properties.
-
Modular Synthesis : The dual reactivity of this compound facilitates a convergent synthetic strategy. The E3 ligase ligand and the POI binder can be functionalized separately and then efficiently joined in a final click chemistry step. This modularity is highly advantageous for creating libraries of PROTACs with varying linkers to optimize degradation activity.
Signaling Pathway: PARP1 in DNA Damage Response and Cancer
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR). Upon DNA damage, PARP1 is recruited to the site of injury and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP1 for survival. Inhibition or degradation of PARP1 in these contexts leads to synthetic lethality.
Caption: Role of PARP1 in the DNA damage response and other cellular processes.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a two-step process. First, the amino group of the linker is coupled with a carboxylic acid on either the E3 ligase ligand or the POI binder to form an amide bond. In the second step, the resulting azide-functionalized intermediate is reacted with an alkyne-modified binding partner via a CuAAC reaction to yield the final PROTAC.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following protocols are based on the synthesis of the PARP1 degrader iRucaparib-TP3, which utilizes pomalidomide as the E3 ligase ligand and rucaparib as the PARP1 binder.[1][2]
Protocol 1: Synthesis of Pomalidomide-PEG3-Azide Intermediate
This protocol describes the amide coupling of a carboxylic acid-functionalized pomalidomide derivative with this compound. Note: Pomalidomide can be functionalized with a carboxylic acid at various positions; the following is a general procedure.
Materials:
-
Pomalidomide-C2-COOH
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Pomalidomide-C2-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield Pomalidomide-PEG3-Azide.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of Alkyne-Functionalized Rucaparib
This protocol describes a method to introduce a terminal alkyne to the rucaparib scaffold.
Materials:
-
Rucaparib precursor with a suitable handle for functionalization (e.g., a primary amine)
-
4-pentynoic acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
Dissolve the rucaparib precursor (1.0 eq) and 4-pentynoic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by silica gel column chromatography to obtain alkyne-functionalized rucaparib.
Characterization:
-
Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to assemble the PROTAC iRucaparib-TP3.
Materials:
-
Pomalidomide-PEG3-Azide (from Protocol 1)
-
Alkyne-functionalized Rucaparib (from Protocol 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended to stabilize Cu(I) and improve reaction efficiency)
-
tert-Butanol (t-BuOH) and water or Dimethyl sulfoxide (DMSO)
-
Preparative reverse-phase High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve Pomalidomide-PEG3-Azide (1.0 eq) and alkyne-functionalized Rucaparib (1.0-1.2 eq) in a mixture of t-BuOH and water (1:1) or DMSO.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
To the reaction mixture, add CuSO₄·5H₂O (0.1-0.3 eq). If using, add THPTA (0.5-1.5 eq).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0-2.0 eq).
-
Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC, iRucaparib-TP3, by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the pure fractions to obtain the final product as a solid.
Characterization:
-
Confirm the identity and purity of iRucaparib-TP3 using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and characterization of iRucaparib-TP3 and similar PROTACs.
Table 1: Summary of Synthetic Reactions
| Reaction Step | Reactants | Key Reagents | Solvent | Typical Yield |
| Amide Coupling | Pomalidomide-COOH, this compound | HATU, DIPEA | DMF | 60-80% |
| CuAAC Click Chemistry | Pomalidomide-PEG3-Azide, Rucaparib-Alkyne | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 55-90%[3] |
Table 2: Characterization Data for a Representative PROTAC (iRucaparib-TP3)
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to pomalidomide, rucaparib, and PEG linker protons. |
| ¹³C NMR | Resonances consistent with the carbon framework of the final PROTAC. |
| HRMS (ESI+) | Calculated [M+H]⁺ mass for C₄₅H₄₅FN₁₀O₇ within 5 ppm. |
| Analytical HPLC | Purity >95% (typically measured at 254 nm). |
| DC₅₀ (PARP1 degradation) | 36 nM (in HeLa cells)[2] |
| Dₘₐₓ (PARP1 degradation) | >90% (in HeLa cells)[2] |
Conclusion
This compound is a highly effective and versatile linker for the modular synthesis of PROTACs. Its bifunctional nature allows for a convergent and efficient synthetic strategy, while the incorporated PEG spacer enhances the physicochemical properties of the final molecule. The detailed protocols and representative data provided herein offer a comprehensive guide for researchers and drug development professionals to utilize this valuable building block in the design and synthesis of novel PROTACs for targeted protein degradation. Successful PROTAC development requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of the protein of interest.
References
Application Notes and Protocols for the Conjugation of Amino-PEG3-C2-Azido to Amine-Reactive Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the conjugation of an amine-reactive dye to the bifunctional linker, Amino-PEG3-C2-Azido. This process yields a versatile chemical entity, a fluorescently labeled PEGylated azide, which is instrumental in a variety of bioconjugation applications. The primary amine of the this compound linker readily reacts with amine-reactive dyes, most commonly those activated with N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2][3] The terminal azide group remains available for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6] This allows for the precise, covalent attachment of the fluorescent dye-PEG conjugate to a wide range of biomolecules, nanoparticles, or surfaces that have been functionalized with an alkyne or a strained alkyne group.[5][7][8] The inclusion of the polyethylene glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate.[9][10]
This protocol will detail the necessary materials, step-by-step procedures for the conjugation reaction, purification of the product, and methods for characterization.
Signaling Pathway and Experimental Workflow Diagrams
Herein are the visual representations of the chemical reaction and the experimental process.
References
- 1. biotium.com [biotium.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bioconjugation application notes [bionordika.fi]
- 7. purepeg.com [purepeg.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 9. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 10. What are PEG Linkers? | BroadPharm [broadpharm.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] As a type of "click chemistry," SPAAC involves the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage.[1] The reaction's driving force is the high ring strain of the cyclooctyne, which significantly lowers the activation energy for the [3+2] cycloaddition, allowing it to proceed rapidly at physiological temperature and pH without the need for a cytotoxic copper catalyst.[2]
This metal-free approach is a key advantage for applications in living systems, such as live-cell imaging and in vivo click chemistry.[3][4] SPAAC is highly specific, as both the azide and the strained alkyne functional groups are bioorthogonal, meaning they do not typically react with native biological molecules.[1] These features have led to its widespread use in bioconjugation, drug delivery, molecular imaging, and materials science.[3][4]
Key Factors Influencing SPAAC Reactions
The efficiency and rate of SPAAC reactions are influenced by several experimental parameters. Understanding these factors is crucial for designing and optimizing bioconjugation strategies.
-
Cyclooctyne Structure: The structure of the cyclooctyne is a primary determinant of the reaction rate. Modifications to the cyclooctyne ring, such as the addition of electron-withdrawing groups or fusing aromatic rings, can significantly increase the ring strain and thus accelerate the reaction.[2][5] Commonly used cyclooctynes include dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctynes (DIFO), each offering different reaction kinetics and stability.[4][6]
-
Solvent: SPAAC reactions are compatible with a wide range of solvents, including aqueous buffers (PBS, HEPES) and organic solvents (DMSO, DMF).[7] The choice of solvent often depends on the solubility of the reactants. Some studies have indicated that more aqueous solvent systems can lead to faster reaction rates.[7] However, the use of organic co-solvents should be carefully considered as they can impact the reaction rate and the stability of biomolecules.[8]
-
pH: The pH of the reaction medium can influence the rate of SPAAC. Generally, higher pH values (within a range of 5-10) tend to increase the reaction rate.[7][9] However, the stability of the reactants and the biomolecules being labeled must be considered at the chosen pH.[10] For instance, N-hydroxysuccinimide (NHS) esters, which are often used to introduce cyclooctynes, are more susceptible to hydrolysis at higher pH.[10]
-
Temperature: Increased temperatures generally accelerate SPAAC reactions.[9][11] Reactions are often performed at room temperature (25 °C) or physiological temperature (37 °C).[9][11] For sensitive biomolecules, reactions can be carried out at 4 °C overnight to minimize degradation.[1][10]
-
Catalysis: While SPAAC is defined by its catalyst-free nature, certain additives can accelerate the reaction. Micellar catalysis, using surfactants, has been shown to increase the reaction rate between hydrophobic cyclooctynes and azides, with rate enhancements of up to 179-fold reported.[12][13]
Quantitative Data on SPAAC Kinetics
The following tables summarize quantitative data on the factors affecting SPAAC reaction rates.
Table 1: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide.
| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Reference |
| [9+1]CPP | 2.2 x 10⁻³ | DMSO | [14] |
| m[9+1]CPP | 9.6 x 10⁻³ | DMSO | [14] |
| [11+1]CPP | 4.5 x 10⁻⁴ | DMSO | [14] |
| DIBAC | Up to 179-fold enhancement with micellar catalysis | Aqueous Buffer | [12][13] |
Table 2: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) at 25 °C.
| Buffer | pH 5 | pH 6 | pH 7 | pH 8 | pH 9 | pH 10 | Reference |
| MES | 0.28 - 0.70 | 0.32 - 0.81 | - | - | - | - | [9][11] |
| PBS | - | - | 0.32 - 0.85 | - | - | - | [9][11] |
| HEPES | - | - | 0.55 - 1.22 | 0.52 - 1.15 | - | - | [9][11] |
| Borate | - | - | - | 0.45 - 1.05 | 0.50 - 1.12 | 0.55 - 1.20 | [9][11] |
Rate constants are presented as a range based on the reaction with 3-azido-L-alanine and 1-azido-1-deoxy-β-D-glucopyranoside with sulfo-DBCO-amine.
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol provides a general guideline for the conjugation of an azide-functionalized molecule to a cyclooctyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Strained cyclooctyne (e.g., DBCO, BCN) functionalized molecule
-
Reaction Solvent: Anhydrous DMSO or DMF, or an aqueous buffer (e.g., PBS, HEPES)
-
Analytical tools for monitoring the reaction (e.g., LC-MS, HPLC, TLC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., 10-50 mM in anhydrous DMSO).
-
Prepare a stock solution of the cyclooctyne-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the desired amount of the cyclooctyne-functionalized molecule.
-
Add the reaction solvent to achieve the desired final concentration.
-
Add the stock solution of the azide-functionalized molecule to the reaction mixture. A 1.1 to 5-fold molar excess of one reactant is often used to drive the reaction to completion.[15]
-
If using an organic co-solvent for a biomolecule conjugation, ensure the final concentration is compatible with the biomolecule's stability (typically below 10% v/v).[1][15]
-
-
Reaction Incubation:
-
Stir or gently mix the reaction mixture.
-
Incubate at room temperature (25 °C) or 37 °C.[7] Reaction times can range from a few minutes to several hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or NMR).
-
Once the reaction is complete, purify the conjugate using a suitable method such as HPLC, size-exclusion chromatography, or affinity chromatography.[15]
-
Protocol 2: Labeling of an Azide-Modified Protein with a DBCO-Functionalized Reagent
This protocol describes a method for labeling a protein containing an azide group with a DBCO-functionalized molecule (e.g., a fluorescent dye).[1]
Materials:
-
Azide-modified protein
-
DBCO-functionalized reagent (e.g., DBCO-PEG4-NHS ester to be conjugated to a dye first, or a direct DBCO-dye)
-
Amine-free buffer (e.g., PBS, HEPES)
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
-
Characterization instruments (e.g., SDS-PAGE, mass spectrometer)
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[1]
-
-
DBCO Reagent Preparation:
-
Prepare a stock solution of the DBCO-functionalized reagent in anhydrous DMSO (e.g., 10 mM).[1]
-
-
Conjugation Reaction:
-
Incubation:
-
Purification:
-
Remove the unreacted DBCO reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[1]
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[1]
-
Visualizations
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for protein labeling via SPAAC.
Caption: Factors influencing SPAAC reaction kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 6. What is SPAAC? | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Amino-PEG3-C2-Azido in the Creation of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the use of Amino-PEG3-C2-Azido, a heterobifunctional linker, in the synthesis of ADCs.
The this compound linker features a terminal amine group for conjugation to a carboxylated payload and an azide group for subsequent bioorthogonal "click" chemistry with a dibenzocyclooctyne (DBCO)-modified antibody. The inclusion of a polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[1][2] This two-step conjugation strategy allows for a controlled and efficient synthesis of ADCs with a defined drug-to-antibody ratio (DAR).
Principle of the Method
The synthesis of an ADC using the this compound linker involves three main stages:
-
Payload Activation and Linker Conjugation: The carboxylic acid group of the cytotoxic payload is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. This activated payload is then reacted with the primary amine of the this compound linker to form a stable amide bond, resulting in an azide-functionalized payload.[3][4][5]
-
Antibody Modification: The antibody is modified with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine residues) on the antibody surface to form a stable amide bond. This process yields a DBCO-functionalized antibody.[1][6][7][]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-functionalized payload is conjugated to the DBCO-modified antibody via a copper-free click chemistry reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, forming a stable triazole linkage.[9][10]
Data Presentation
The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using an this compound linker and SPAAC conjugation.
| Parameter | Recommended Range/Value | Reference |
| Payload Activation & Linker Conjugation | ||
| Molar Ratio (Payload:EDC:NHS) | 1 : 1.5 : 1.2 | [5] |
| Molar Ratio (Activated Payload:this compound) | 1 : 1.5 - 2.0 | [3] |
| Reaction Time | 4-12 hours | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Antibody Modification with DBCO-NHS Ester | ||
| Molar Excess of DBCO-NHS Ester to Antibody | 10-20 fold | [6][9] |
| Antibody Concentration | 1-10 mg/mL | [1][6] |
| Reaction Time | 1-2 hours | [6] |
| Reaction Temperature | Room Temperature or 4°C | [6][7] |
| SPAAC Click Chemistry | ||
| Molar Excess of Azide-Payload to Antibody | 1.5 - 5 fold | [6] |
| Reaction Time | 4-18 hours | [1] |
| Reaction Temperature | 4°C or Room Temperature | [1][7] |
| Expected Conjugation Efficiency | >95% | [9] |
| Analysis | Parameter | Typical Result | Reference |
| ADC Characterization | |||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 8 | [11][12] | |
| Monomer Purity (by SEC) | >95% | [] | |
| Aggregates (by SEC) | <5% | [] | |
| In Vitro Stability | |||
| Payload Loss in Human Plasma (7 days) | <10% | [10][14][15][16] | |
| Change in Average DAR (7 days) | <0.5 | [10][14][15][16] |
Experimental Protocols
Protocol 1: Activation of Carboxylated Payload and Conjugation to this compound
This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of the this compound linker.
Materials:
-
Carboxylated payload
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.0
-
Reverse-phase HPLC system for purification
Procedure:
-
Payload Activation: a. Dissolve the carboxylated payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM. b. Add EDC (1.5 molar equivalents) and NHS (1.2 molar equivalents) to the payload solution. c. Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.[5]
-
Linker Conjugation: a. Dissolve this compound in DMF or DMSO. b. Add the this compound solution (1.5 to 2.0 molar equivalents) to the activated payload solution.[3] c. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[3][4]
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM to hydrolyze any unreacted NHS esters. b. Purify the resulting payload-PEG-azide conjugate using reverse-phase HPLC to remove unreacted payload, linker, and byproducts. c. Lyophilize the purified product and store at -20°C.
Protocol 2: Antibody Modification with DBCO-NHS Ester
This protocol details the conjugation of a DBCO-NHS ester to the lysine residues of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: a. Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.[1][6] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4.
-
DBCO-NHS Ester Solution Preparation: a. Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[1]
-
Antibody Labeling Reaction: a. Add a 10-20 fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[6][9] The final concentration of DMSO should not exceed 10% (v/v). b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[6]
-
Quenching and Purification: a. Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction.[7] b. Incubate for 15 minutes at room temperature. c. Remove the excess, unreacted DBCO-NHS ester and quenching reagent using a desalting column equilibrated with PBS, pH 7.4.[1][7] d. Determine the concentration and degree of labeling of the purified DBCO-labeled antibody.
Protocol 3: SPAAC Conjugation of Azide-Payload to DBCO-Antibody
This protocol describes the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.
Materials:
-
DBCO-labeled antibody (from Protocol 2)
-
Azide-functionalized payload (from Protocol 1)
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Click Reaction Setup: a. Combine the DBCO-labeled antibody with the purified Payload-PEG-Azide conjugate in PBS, pH 7.4. b. A 1.5- to 5-fold molar excess of the azide-functionalized payload relative to the DBCO-labeled antibody is recommended.[6]
-
Incubation: a. Incubate the reaction mixture for 4-18 hours at 4°C with gentle mixing.[1][7] The reaction can be monitored by observing the decrease in the DBCO absorbance at ~310 nm.
-
Purification of the ADC: a. Purify the resulting ADC from unreacted payload and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[][17][18] b. Collect the fractions corresponding to the monomeric ADC peak. c. Concentrate the purified ADC and store at 4°C for short-term storage or at -80°C for long-term storage.
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC) [19][20][21][22]
-
Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic drug-linker moieties to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol).
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Gradient: A linear gradient from high salt to low salt.
-
Detection: UV at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.
2. DAR and Purity Determination by Reversed-Phase HPLC (RP-HPLC) [11][12][23][24][25]
-
Principle: For ADCs with interchain cysteine linkages, reduction of the disulfide bonds followed by RP-HPLC can separate the light and heavy chains. The number of drugs conjugated to each chain can be determined by mass spectrometry, and the relative peak areas in the chromatogram can be used to calculate the average DAR.
-
Sample Preparation: The ADC is reduced with a reducing agent like DTT or TCEP.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Column: A C4 or C8 reverse-phase column.
-
Gradient: A linear gradient from low to high organic solvent.
-
Detection: UV at 280 nm and online mass spectrometry.
3. Intact Mass Analysis by LC-MS [26][27][28][29]
-
Principle: High-resolution mass spectrometry can determine the molecular weight of the intact ADC. The mass difference between the unconjugated antibody and the different drug-loaded species allows for the determination of the DAR distribution.
-
Chromatography: Typically, size-exclusion chromatography or native reversed-phase chromatography is used for online separation prior to mass spectrometry.[24]
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge mass spectrum, from which the masses of the different DAR species can be identified.
4. In Vitro Plasma Stability Assay [10][14][15][16][30]
-
Principle: The stability of the ADC is assessed by incubating it in plasma from different species (e.g., human, mouse, rat) at 37°C over a period of time.
-
Procedure: a. Incubate the ADC in plasma at a defined concentration. b. At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma samples. c. Isolate the ADC from the plasma using affinity capture (e.g., Protein A beads). d. Analyze the captured ADC by LC-MS to determine the average DAR and the presence of any degradation products. e. Analyze the plasma supernatant by LC-MS/MS to quantify the amount of released payload.
Mandatory Visualizations
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 9. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. agilent.com [agilent.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
- 24. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sciex.com [sciex.com]
- 27. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. agilent.com [agilent.com]
- 29. sciex.com [sciex.com]
- 30. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Application Notes: Covalent Attachment of Amino-PEG3-C2-Azido to Protein Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic tools, and precisely engineered biomaterials. A common and effective strategy for protein modification targets the carboxyl groups (-COOH) present on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, as well as at the protein's C-terminus.
This document provides a detailed protocol for conjugating an amine-functionalized PEG linker containing an azide group, Amino-PEG3-C2-Azido , to a protein's surface carboxyls. The process utilizes a two-step carbodiimide reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). EDC activates the carboxyl groups, which then react with Sulfo-NHS to form a more stable, amine-reactive intermediate.[1][2] This intermediate readily couples with the primary amine of the this compound linker, forming a stable amide bond.
The successful attachment of this linker introduces a terminal azide (N₃) group onto the protein. This azide serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This allows for the specific attachment of a wide variety of molecules, including fluorophores, cytotoxic drugs, or other proteins, with high efficiency and specificity.
Principle of the Reaction
The conjugation process is a two-stage reaction that maximizes efficiency while minimizing protein cross-linking.[5][6]
-
Activation: In the first stage, carried out in a slightly acidic buffer (pH 4.7-6.0), EDC reacts with the protein's carboxyl groups to form a highly reactive O-acylisourea intermediate.[2][7][8] This intermediate is unstable in aqueous solution and can hydrolyze, regenerating the carboxyl group.[1] To prevent this and increase efficiency, Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to create a semi-stable Sulfo-NHS ester, which is less susceptible to hydrolysis.[2]
-
Conjugation: In the second stage, the pH is raised to 7.2-7.5 to facilitate the nucleophilic attack of the primary amine on the this compound linker.[7][9] The amine group reacts with the Sulfo-NHS ester, displacing the Sulfo-NHS group and forming a stable, covalent amide bond.
Experimental Workflow
The overall experimental process from protein preparation to final characterization is outlined below. Each step is critical for achieving a high yield of correctly modified protein while preserving its biological function.
Detailed Protocols
Required Materials
-
Protein of Interest: 1-10 mg/mL, free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA).
-
This compound: (e.g., from MedchemExpress or other suppliers).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.[8]
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at -20°C.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[6][7][8] Do not use acetate or phosphate buffers, which can interfere with the reaction.[5]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[7][8] Borate or bicarbonate buffers are also suitable.[8]
-
Quenching Buffer: 1 M Hydroxylamine HCl, pH 8.5, or 1 M Tris-HCl, pH 8.5.
-
Solvent: Anhydrous DMSO or DMF (if linker is not readily water-soluble).
-
Purification: Zeba™ Spin Desalting Columns (or equivalent), or a Size Exclusion Chromatography (SEC) system.[7][]
Step-by-Step Conjugation Protocol
A. Reagent and Protein Preparation
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]
-
Prepare the protein of interest in ice-cold Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column.
-
Immediately before use, prepare a 100 mM EDC solution and a 100 mM Sulfo-NHS solution in anhydrous DMSO or water. These solutions are prone to hydrolysis and must be used promptly.[5][8]
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or Activation Buffer.
B. Activation of Protein Carboxyl Groups
-
To your protein solution, add the freshly prepared EDC and Sulfo-NHS solutions to achieve the desired final molar excess. A common starting point is a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS over the protein.[8] (See Table 1 for optimization).
-
Mix gently and incubate for 15-30 minutes at room temperature.[6][7]
C. Conjugation with this compound
-
Adjust the reaction pH to 7.2-7.5 by adding Coupling Buffer (e.g., PBS). This deprotonates the primary amine of the linker, making it more nucleophilic.[7][11]
-
Immediately add the this compound stock solution to the activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is a typical starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7]
D. Quenching the Reaction
-
Stop the reaction by adding Quenching Buffer to deactivate unreacted Sulfo-NHS esters. Add hydroxylamine to a final concentration of 10-50 mM or Tris to 20-50 mM.[7][12]
-
Incubate for 15-30 minutes at room temperature.[6]
E. Purification of the Azide-Modified Protein
-
Remove excess linker, quenched reagents, and reaction byproducts by purifying the protein conjugate.
-
The most common and effective method is to use a desalting column or Size Exclusion Chromatography (SEC), which separates the large protein conjugate from small molecule contaminants.[][13]
-
Ion-exchange chromatography (IEX) can also be used, as the modification of negatively charged carboxyl groups will alter the protein's overall surface charge.[][14]
F. Characterization and Storage
-
Confirm successful conjugation and determine the degree of labeling (DOL) using Mass Spectrometry (MALDI-TOF or ESI-MS). The mass increase will correspond to the number of linkers attached.
-
Analyze the conjugate by SDS-PAGE, which may show a molecular weight shift compared to the unmodified protein.
-
Perform a functional assay to ensure that the protein's biological activity has been preserved.
-
Store the purified azide-modified protein at 4°C for short-term use or in aliquots at -80°C for long-term stability.
Reaction Optimization and Data
The efficiency of conjugation depends on several factors. Optimization may be required to achieve the desired degree of labeling while maintaining protein function.
Table 1: Parameters for Reaction Optimization
| Parameter | Recommended Starting Range | Notes and Considerations |
| Molar Ratio (Protein:EDC:Sulfo-NHS) | 1:10:25 is a common starting point.[12] | Higher ratios can increase activation but may lead to protein precipitation or modification-induced inactivation.[8] |
| Molar Excess (Linker:Protein) | 10x - 50x | Increasing linker concentration drives the reaction forward but requires efficient downstream purification. |
| Activation pH | 4.7 - 6.0 (MES Buffer)[7][8] | Optimal for EDC/Sulfo-NHS activation. Buffers with primary amines (Tris, Glycine) or carboxylates (Acetate) must be avoided.[8] |
| Conjugation pH | 7.2 - 8.0 (PBS, Borate Buffer)[7][9] | Optimal for the reaction between the amine and the Sulfo-NHS ester.[11] |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient for activation; longer times increase the risk of hydrolysis of the intermediate. |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer incubation at 4°C can improve yields for sensitive proteins. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase the risk of aggregation. |
Application: Subsequent Labeling via Click Chemistry
The primary utility of creating an azide-modified protein is its readiness for bioorthogonal conjugation. The diagram below illustrates how the engineered protein can be specifically labeled with a fluorescent probe for imaging applications.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. covachem.com [covachem.com]
- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Click Chemistry for Nanoparticle Surface Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of nanoparticles using click chemistry. It is intended to guide researchers in the covalent functionalization of various nanoparticle platforms for applications in drug delivery, diagnostics, and other biomedical fields.
Introduction to Click Chemistry for Nanoparticle Modification
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them ideal for modifying complex biological molecules and materials like nanoparticles.[1][2][3] The two most prominent click reactions employed for nanoparticle surface functionalization are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[1][3] It is known for its high efficiency and reaction rates.[4] However, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[1]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that utilizes a strained cyclooctyne that reacts spontaneously with an azide.[1] The absence of a toxic metal catalyst makes SPAAC highly suitable for biological applications where biocompatibility is paramount.[1]
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for its rapid kinetics in vitro, while SPAAC is the preferred method for live-cell and in vivo studies.
Quantitative Comparison of CuAAC and SPAAC
The selection of a click chemistry method is a critical decision in the experimental design. The following tables provide a comparative summary of key quantitative parameters for CuAAC and SPAAC to aid in this selection process.
Table 1: General Performance Comparison of CuAAC and SPAAC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very Fast (minutes to a few hours) | Fast (hours) |
| Biocompatibility | Potential cytotoxicity due to copper catalyst | Excellent, widely used in vivo |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS). | Some cyclooctynes may react with thiols. |
| Cost | Reagents (terminal alkynes, copper salts, ligands) are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |
Table 2: Comparative Ligand Conjugation Efficiency on Nanoparticles
| Nanoparticle Type | Click Reaction | Ligand | Conjugation Efficiency/Yield | Reference |
| Polymeric Nanoparticles | CuAAC | KGRGDS peptide | Approx. 400 peptides per nanoparticle | [5] |
| Gold Nanoparticles (2 nm) | CuAAC | Fluorescein-alkyne | Approx. 8 fluorescein molecules per nanoparticle | [6] |
| Azide-modified AuNPs | SPAAC | DBCO-amine | 60% yield | [4] |
| O-GlcNAc modified proteins | CuAAC | Biotin-Diazo-Alkyne | Higher protein identification than SPAAC | [7] |
| O-GlcNAc modified proteins | SPAAC | Biotin-DIBO-Alkyne | Lower protein identification than CuAAC | [7] |
Experimental Protocols
The following are detailed protocols for the surface modification of gold nanoparticles and liposomes using CuAAC and SPAAC, respectively.
Protocol 1: CuAAC Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the covalent attachment of an alkyne-containing ligand to azide-functionalized gold nanoparticles.
Materials:
-
Azide-functionalized gold nanoparticles (AuNP-N₃)
-
Alkyne-containing ligand (e.g., alkyne-PEG-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Anhydrous, deoxygenated solvent (e.g., a 1:1 mixture of water/THF)
-
Nitrogen or Argon gas
-
Centrifuge tubes
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AuNP-N₃ in the chosen solvent.
-
Prepare a stock solution of the alkyne-containing ligand.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
-
Reaction Setup:
-
In a clean reaction vessel, add the AuNP-N₃ solution.
-
Add the alkyne-containing ligand to the AuNP-N₃ solution. The molar ratio of ligand to available azide groups on the nanoparticle surface should be optimized, but a 5 to 10-fold molar excess of the ligand is a good starting point.
-
Purge the reaction mixture with nitrogen or argon gas for 15-20 minutes to remove oxygen.
-
-
Initiation of the Click Reaction:
-
While maintaining an inert atmosphere, add the CuSO₄ solution to the reaction mixture.
-
Immediately after, add the sodium ascorbate solution. The final concentrations of copper and ascorbate should be optimized, but typically range from 50 to 200 µM.
-
-
Reaction and Incubation:
-
Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
To remove unreacted ligand and copper catalyst, purify the functionalized AuNPs by repeated centrifugation and resuspension in a fresh solvent.
-
Alternatively, for more thorough purification, dialyze the reaction mixture against a suitable buffer for 24-48 hours, with several buffer changes.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Zeta Potential measurements.
-
Quantify the ligand density on the nanoparticle surface using methods like fluorescence spectroscopy (if the ligand is fluorescent) or X-ray Photoelectron Spectroscopy (XPS).
-
Table 3: Example Characterization Data for CuAAC Modified Gold Nanoparticles
| Parameter | Before Modification (AuNP-N₃) | After Modification (AuNP-Ligand) |
| Hydrodynamic Diameter (DLS) | 15.2 ± 0.8 nm | 20.5 ± 1.1 nm |
| Zeta Potential | -25.3 ± 1.5 mV | -15.1 ± 0.9 mV |
| Surface Plasmon Resonance (SPR) Peak | 520 nm | 525 nm |
Protocol 2: SPAAC Functionalization of Liposomes
This protocol outlines the copper-free click reaction between azide-functionalized liposomes and a strained cyclooctyne-containing ligand.
Materials:
-
Azide-functionalized liposomes
-
Strained cyclooctyne-containing ligand (e.g., DBCO-PEG-Folate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size exclusion chromatography (SEC) column or dialysis membrane
Procedure:
-
Preparation of Liposomes:
-
Prepare azide-functionalized liposomes using a standard method such as thin-film hydration followed by extrusion. A lipid mixture containing an azide-modified lipid (e.g., DSPE-PEG-Azide) should be used.
-
-
Reaction Setup:
-
In a sterile reaction vessel, add the prepared azide-functionalized liposome suspension.
-
Add the DBCO-containing ligand to the liposome suspension. A 2 to 5-fold molar excess of the DBCO-ligand relative to the azide-lipid is recommended as a starting point.
-
-
Reaction and Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle agitation. The reaction can also be performed at 37°C to potentially increase the reaction rate.
-
-
Purification:
-
Remove unreacted DBCO-ligand by passing the reaction mixture through a size exclusion chromatography column.
-
Alternatively, dialyze the reaction mixture against PBS for 24-48 hours.
-
-
Characterization:
-
Analyze the size distribution and zeta potential of the functionalized liposomes using DLS.
-
Confirm the successful conjugation of the ligand using a suitable analytical technique, such as fluorescence spectroscopy if the ligand is fluorescent, or by observing a change in the liposome's biological activity (e.g., enhanced cell targeting).
-
Table 4: Example Characterization Data for SPAAC Modified Liposomes
| Parameter | Before Modification (Azide-Liposomes) | After Modification (Folate-Liposomes) |
| Hydrodynamic Diameter (DLS) | 110.3 ± 2.5 nm | 115.8 ± 3.1 nm |
| Zeta Potential | -18.7 ± 1.2 mV | -12.4 ± 0.8 mV |
| Polydispersity Index (PDI) | 0.15 | 0.18 |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key steps in the CuAAC and SPAAC experimental workflows.
Conclusion
Click chemistry provides a powerful and versatile toolkit for the surface modification of nanoparticles. By carefully selecting the appropriate click reaction and optimizing the experimental conditions, researchers can precisely engineer the surface of nanoparticles to enhance their functionality for a wide range of biomedical applications. The protocols and data presented in this document serve as a starting point for developing robust and reproducible nanoparticle conjugation strategies.
References
- 1. irjweb.com [irjweb.com]
- 2. d-nb.info [d-nb.info]
- 3. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for the Purification of Amino-PEG3-C2-Azido Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Amino-PEG3-C2-Azido, a heterobifunctional linker widely used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are designed to ensure high purity and yield, critical for the success of subsequent conjugation reactions and the overall quality of the final product.
Introduction
This compound is a polyethylene glycol (PEG)-based linker featuring a primary amine (-NH2) and an azide (-N3) group at its termini, separated by a PEG3 spacer and a C2 alkyl chain. This unique structure allows for orthogonal conjugation strategies, where the amine can react with activated esters or carboxylic acids, and the azide can participate in "click chemistry" reactions with alkynes. The purity of this linker is paramount, as impurities such as di-amino or di-azido PEG species can lead to undesirable side products and complicate downstream applications. This guide details best practices for the purification of this compound, focusing on common chromatographic techniques.
Challenges in Purification
The purification of this compound presents several challenges:
-
High Polarity: The PEG backbone imparts high polarity, which can lead to poor retention on normal-phase silica gel and tailing of peaks.
-
Lack of a Strong UV Chromophore: The basic structure of the linker does not have a strong UV chromophore, making detection by standard HPLC UV detectors less sensitive. Alternative detection methods such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) are often more suitable.[1][2]
-
Potential for Impurities: The synthesis can result in a mixture of the desired product, unreacted starting materials, and homobifunctional impurities (e.g., bis-amine or bis-azide PEG).[3]
-
Functional Group Stability: The azide group can be sensitive to strongly acidic conditions, and the basicity of the amine can lead to interactions with acidic silica gel.[4][5]
Purification Strategies
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. The most common and effective techniques are Flash Column Chromatography and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Flash Column Chromatography
Flash chromatography is a suitable method for purifying larger quantities of this compound and for removing less polar impurities. Due to the high polarity of the compound, a polar stationary phase (e.g., silica gel) with a polar mobile phase is typically used.
Key Considerations:
-
Solvent System Selection: A gradient of a polar organic solvent (e.g., methanol or ethanol) in a less polar organic solvent (e.g., dichloromethane or chloroform) is commonly employed. The addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (e.g., 0.1-1%), can help to reduce peak tailing caused by the interaction of the amine group with the acidic silica gel.[5]
-
Sample Loading: For optimal separation, the crude product should be dissolved in a minimal amount of the mobile phase or a stronger solvent and then loaded onto the column. Alternatively, dry loading, where the crude product is adsorbed onto a small amount of silica gel, is highly recommended to improve resolution.
-
Fraction Monitoring: Fractions should be monitored by Thin-Layer Chromatography (TLC).
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Develop a TLC solvent system that provides good separation of the desired product from impurities, aiming for an Rf value of 0.2-0.4 for the product. A common starting solvent system is Dichloromethane (DCM):Methanol (MeOH) (95:5).
-
To visualize the spots, especially the azide-containing compound, a two-step staining process can be used: first, reduce the azide to an amine, and then stain with ninhydrin.[4]
-
-
Column Preparation:
-
Select a silica gel column with a mass of approximately 50-100 times the mass of the crude sample.
-
Pack the column with silica gel as a slurry in the initial, less polar mobile phase.
-
Equilibrate the column with at least 2-3 column volumes of the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of the mobile phase or a suitable solvent.
-
Alternatively, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the starting mobile phase (e.g., 98:2 DCM:MeOH).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10 DCM:MeOH) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Recovery:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Preparative Reversed-Phase HPLC (RP-HPLC)
Preparative RP-HPLC is a high-resolution technique ideal for achieving very high purity, especially for smaller-scale preparations or for the final polishing step. Separation is based on the hydrophobicity of the molecules.
Key Considerations:
-
Column and Mobile Phase: A C18 or C8 stationary phase is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH). A modifier such as trifluoroacetic acid (TFA) or formic acid is often added to improve peak shape. For acid-sensitive compounds, a neutral pH buffer system (e.g., ammonium acetate or ammonium formate) can be used.[6]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to achieve good separation of the desired product from both more and less polar impurities.
-
Detection: As mentioned, due to the weak UV absorbance of the PEG linker, detection with ELSD, CAD, or RI is preferable. If a UV detector is used, monitoring at a lower wavelength (e.g., 210-220 nm) may provide better sensitivity.
Experimental Protocol: Preparative RP-HPLC
-
Analytical Method Development:
-
Develop a separation method on an analytical scale RP-HPLC system to determine the optimal gradient and mobile phase conditions.
-
A typical starting gradient could be 5-95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 30 minutes.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified this compound in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the optimized gradient program.
-
-
Fraction Collection:
-
Collect fractions based on the detector signal corresponding to the peak of the desired product.
-
-
Purity Analysis and Product Recovery:
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a salt (e.g., TFA salt).
-
Data Presentation
The following table summarizes illustrative data for the purification of this compound using the described methods. This data is intended for comparative purposes and actual results may vary depending on the specific reaction conditions and scale.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Throughput | Key Advantages | Key Disadvantages |
| Flash Chromatography | ~70 | >95 | 60-80 | High | High capacity, cost-effective for large scale. | Lower resolution, may not remove closely related impurities. |
| Preparative RP-HPLC | >90 | >99 | 70-90 | Low to Medium | High resolution, excellent for achieving high purity. | Lower capacity, more expensive, requires specialized equipment. |
Visualization of Workflows
Flash Chromatography Workflow
Caption: Workflow for the purification of this compound via Flash Chromatography.
Preparative RP-HPLC Workflow
Caption: Workflow for high-purity purification of this compound using Preparative RP-HPLC.
Logical Relationship of Purification Choices
Caption: Decision tree for selecting the appropriate purification method.
Conclusion
The successful purification of this compound is a critical step in the synthesis of well-defined bioconjugates and other advanced molecules. Both Flash Column Chromatography and Preparative RP-HPLC are effective methods, with the choice depending on the desired scale and final purity. Careful optimization of the chromatographic conditions, including the solvent system and detection method, is essential for achieving high yields of a pure product. The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and reproducible purification strategies for this important bifunctional linker.
References
Troubleshooting & Optimization
Technical Support Center: Amino-PEG3-C2-Azido Conjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in conjugation reactions involving the primary amine of Amino-PEG3-C2-Azido. The focus is on the common scenario of reacting this linker with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound conjugation reaction?
A1: The most common conjugation reaction using this linker involves its terminal primary amine (-NH₂) acting as a nucleophile to attack an electrophilic group, such as an N-hydroxysuccinimide (NHS) ester, on your molecule of interest. This forms a stable, covalent amide bond. The azide (-N₃) group on the other end of the linker remains available for subsequent "click chemistry" reactions.
Q2: Why is pH critical for the success of an amine-NHS ester conjugation?
A2: The reaction's success hinges on a delicate pH balance. The primary amine of the this compound linker must be deprotonated (-NH₂) to be nucleophilic and effectively attack the NHS ester. This requires a neutral to slightly basic pH (typically 7.2-8.5).[1] However, as the pH increases, the NHS ester becomes more susceptible to hydrolysis, a competing reaction with water that deactivates the molecule and reduces your conjugation yield.[1] The optimal pH is therefore a compromise that maximizes the amount of reactive amine while minimizing the rate of hydrolysis.[2]
Q3: Which buffers should I use for the conjugation reaction?
A3: Always use an amine-free buffer to prevent the buffer itself from competing with your linker for reaction with the NHS ester.[3] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at a pH between 7.2 and 8.5.[1] Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will significantly lower your conjugation efficiency.[4]
Q4: Is the azide group on the linker stable during the amine-NHS ester reaction?
A4: Yes, the azide functional group is generally stable under the mild, slightly basic conditions (pH 7.2-8.5) required for the amine-NHS ester coupling.[5] It will not react and does not require a protecting group for this step. However, you should avoid strongly acidic conditions or the presence of reducing agents, like thiols, which could potentially affect the azide group.[5]
Q5: How should I prepare and handle the NHS-ester activated molecule?
A5: NHS esters are highly sensitive to moisture and can hydrolyze quickly, rendering them non-reactive.[3] It is critical to:
-
Equilibrate the NHS ester reagent vial to room temperature before opening to prevent moisture condensation.[3]
-
Use high-quality, anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[6][7]
-
Prepare the NHS ester solution immediately before use and discard any unused portion. Do not create stock solutions for long-term storage.[4]
Troubleshooting Guide for Low Conjugation Yield
Low yield is the most common issue in this conjugation. The following sections break down the potential causes and provide actionable solutions.
Problem 1: Low or No Product Formation
| Possible Cause | Explanation | Solution |
| Incorrect Buffer | The buffer contains primary amines (e.g., Tris, glycine) that are competing with the this compound for the NHS ester. | Exchange your molecule into an amine-free buffer like PBS, HEPES, or Borate buffer (pH 7.2-8.5) using dialysis or a desalting column.[1][4] |
| Suboptimal pH | If the pH is too low (<7.0), the linker's amine is protonated (-NH₃⁺) and not nucleophilic. If the pH is too high (>8.5), the NHS ester hydrolyzes rapidly before it can react.[1] | Prepare your reaction buffer at the optimal pH of 8.3-8.5.[7] Verify the final pH of the reaction mixture. |
| Inactive NHS Ester | The NHS ester has been hydrolyzed due to improper storage, handling, or exposure to moisture. | Use a fresh vial of the NHS ester reagent. Always equilibrate the vial to room temperature before opening and use anhydrous solvents for stock solutions. Prepare solutions immediately before use.[3] |
| Insufficient Molar Excess | The molar ratio of the NHS-ester activated molecule to the this compound linker is too low to drive the reaction to completion, especially if the reactants are at a low concentration. | Increase the molar excess of the more accessible or less expensive reagent. If conjugating to a protein, a 20-fold molar excess of the PEG-linker may be necessary.[4] For small molecule conjugations, a 1:1 to 2:1 ratio can be a starting point.[8] |
| Low Reactant Concentration | Dilute reaction conditions can slow down the desired bimolecular reaction, allowing the competing unimolecular hydrolysis of the NHS ester to dominate. | Increase the concentration of both reactants. Optimal protein concentrations for labeling are typically in the 1-10 mg/mL range.[7] |
Problem 2: Product is Formed, but Yield is Lower Than Expected
| Possible Cause | Explanation | Solution |
| NHS Ester Hydrolysis | Even under optimal conditions, some degree of hydrolysis is unavoidable. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1] | Add the freshly prepared NHS ester solution to the reaction mixture in a dropwise manner while gently stirring to ensure rapid mixing and reaction. Shorten the reaction time if possible by monitoring progress via LC-MS or TLC.[8] |
| Short Reaction Time | The reaction may not have proceeded to completion. Depending on the reactivity of the specific amine and NHS ester, times can range from 30 minutes to several hours. | Monitor the reaction over time (e.g., at 1 hr, 4 hrs, and overnight) using an appropriate analytical method like LC-MS to determine the optimal reaction time for your specific system. Reactions are often run for 2 hours at room temperature or overnight at 4°C.[3] |
| Product Loss During Purification | The desired conjugate may be difficult to separate from unreacted starting materials, especially if they have similar properties, leading to apparent low yield. | Use an appropriate purification method. For protein conjugates, size-exclusion chromatography (SEC) or dialysis are effective for removing excess small molecule linkers.[4] For small molecule conjugates, reverse-phase HPLC or silica column chromatography may be necessary.[8] |
Quantitative Data Summary
The final yield of an amine-NHS ester conjugation is highly dependent on the specific reactants and conditions. The following table provides illustrative data based on established principles to guide optimization.
| Molar Ratio (NHS-Ester:Amine) | pH | Reaction Time (RT) | Expected Yield Range | Key Consideration |
| 1.2 : 1 | 7.5 | 4 hours | 40-60% | At lower pH, the reaction is slower but NHS ester is more stable. |
| 1.5 : 1 | 8.3 | 2 hours | 60-85% | Optimal pH for balancing amine reactivity and NHS ester stability.[7] |
| 5 : 1 | 8.3 | 2 hours | >85% | Using excess NHS ester can drive the reaction to completion but requires more rigorous purification. |
| 1.5 : 1 | 9.0 | 1 hour | 30-50% | At higher pH, NHS ester hydrolysis is very rapid, significantly reducing yield despite faster initial reaction.[1] |
| 20 : 1 | 7.4 | 2 hours | 4-6 labels/Ab | Typical starting condition for labeling an antibody (1-10 mg/mL) with a PEG-NHS ester.[4] |
Note: These are estimated yields for illustrative purposes. Actual yields must be determined empirically.
Experimental Protocols & Visualizations
Detailed Protocol: Conjugation of an NHS-Ester Activated Small Molecule to this compound
This protocol provides a general starting point. Optimization of molar ratios, concentration, and reaction time is recommended.
1. Materials and Reagent Preparation:
-
This compound: Prepare a stock solution (e.g., 100 mM) in anhydrous DMSO.
-
NHS-Ester Activated Molecule: This reagent is moisture-sensitive. Equilibrate the vial to room temperature for at least 20 minutes before opening. Prepare a stock solution (e.g., 100 mM) in fresh, anhydrous DMSO immediately before starting the reaction.[3]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3. Ensure the buffer is free of any primary amines.
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
2. Reaction Procedure:
-
In a suitable reaction vial, add the desired amount of this compound from the stock solution.
-
Add the Reaction Buffer to dilute the linker to the desired final concentration.
-
Initiate the reaction by adding the freshly prepared NHS-Ester Activated Molecule stock solution to the vial. A starting molar ratio of 1.2:1 (NHS Ester:Amine) is recommended. Add the NHS ester solution slowly while vortexing to ensure efficient mixing.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain solubility and prevent reaction inhibition.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring or agitation. Protect from light if either component is light-sensitive.
3. Reaction Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.
4. Purification and Analysis:
-
Purify the crude reaction mixture to separate the desired this compound conjugate from unreacted starting materials, hydrolyzed NHS ester, and quenching agent.
-
For small molecule conjugates, Reverse-Phase HPLC (RP-HPLC) is often the most effective method.
-
Analyze the purified fractions by LC-MS to confirm the molecular weight of the desired product and assess purity.
Visual Workflow of the Conjugation Reaction
Caption: Workflow for this compound conjugation with an NHS ester.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
Side reactions to avoid during click chemistry with PEG linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with click chemistry, specifically focusing on challenges encountered when using PEG linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during copper-catalyzed azide-alkyne cycloaddition (CuAAC) with PEG linkers?
A1: The most prevalent side reactions include:
-
Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to Cu(II), which is inactive in the cycloaddition reaction. This is a common cause of low reaction yields.[1][2]
-
Homodimerization of Terminal Alkynes: In the presence of copper, terminal alkynes can undergo oxidative coupling to form diynes, consuming the starting material and reducing the yield of the desired conjugate.
-
PEG Aggregation: High concentrations of PEG linkers or conjugates can lead to aggregation and precipitation, especially in aqueous solutions, which can hinder the reaction and complicate purification.[1]
-
Hydrolysis of Linker Arms: If the PEG linker contains ester bonds, these can be susceptible to hydrolysis, leading to cleavage of the PEG chain from the molecule of interest. This is particularly relevant for certain types of functionalized PEGs.[3][4][5][6][7]
-
Side Reactions with Biomolecules: In bioconjugation, the presence of copper and reducing agents like sodium ascorbate can lead to the oxidation of sensitive amino acid residues such as histidine and arginine.[1]
Q2: What is the difference between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and when should I choose one over the other?
A2: The primary difference lies in the requirement for a copper catalyst.
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to achieve a rapid and highly regioselective reaction between a terminal alkyne and an azide, forming a 1,4-disubstituted triazole.[1][8][9] It is known for its high efficiency and broad applicability.
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that employs a strained cyclooctyne to react with an azide.[1][10][] The release of ring strain drives the reaction forward. SPAAC is ideal for applications where the presence of a potentially toxic copper catalyst is a concern, such as in live cell imaging or in vivo studies.[9][]
Choose CuAAC when high reaction speed and regioselectivity are critical and the presence of copper is tolerable. Opt for SPAAC when working with sensitive biological systems or when avoiding metal catalysts is a priority.[9]
Q3: How can I purify my PEGylated conjugate and remove unreacted PEG and other side products?
A3: Several purification techniques can be employed, often in combination:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted PEG linkers and other low molecular weight impurities.[]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can alter the surface charge of a protein, IEX can be used to separate PEGylated species from the unreacted protein.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.[]
-
Precipitation: Unreacted PEG can sometimes be removed by precipitation with solvents in which the PEG is poorly soluble, such as cold diethyl ether.[13]
-
Dialysis and Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities and unreacted PEG, especially after the initial reaction cleanup.[][14]
Troubleshooting Guides
Issue 1: Low or No Product Yield in CuAAC Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Oxidation of Cu(I) catalyst | - Degas all solutions thoroughly with an inert gas (e.g., argon or nitrogen) before use. - Perform the reaction under an inert atmosphere. - Use a stabilizing ligand for the copper catalyst, such as THPTA or TBTA.[2] |
| Insufficient Reducing Agent | - Ensure an adequate excess of the reducing agent (e.g., sodium ascorbate) is used. A 3- to 10-fold excess is common.[1] |
| Inaccessible Alkyne/Azide Groups | - For large biomolecules, hydrophobic regions can bury the reactive groups. Try performing the reaction in the presence of a denaturing or solvating agent like DMSO.[15] |
| Interference from Buffers or Other Reagents | - Avoid amine-containing buffers like Tris or glycine, as they can chelate copper.[1] - Phosphines, such as TCEP, can interfere with the CuAAC reaction and should be avoided as reducing agents.[15][16] |
| Incorrect Order of Reagent Addition | - A recommended order is to first mix the copper salt with the stabilizing ligand, then add this to the solution of azide and alkyne, and finally initiate the reaction by adding the reducing agent.[2] |
Experimental Protocol: Optimizing CuAAC Reaction Conditions
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne-PEG linker and azide-containing molecule in a degassed buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
Prepare a premixed solution of CuSO₄ and a stabilizing ligand (e.g., THPTA) in a 1:5 molar ratio in degassed water.[16]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-PEG and azide solutions.
-
Add the premixed copper/ligand solution to the tube.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like HPLC or LC-MS.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA.
-
Proceed with purification using an appropriate method such as SEC or IEX.
-
Issue 2: Product Precipitation or Aggregation During the Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Concentration of PEG Reagents | - Reduce the concentration of the PEG linker and/or the substrate. |
| Poor Solubility of Conjugate | - Add a co-solvent such as DMSO or DMF to improve solubility. Up to 10% is often well-tolerated in bioconjugation reactions.[16] |
| Aggregation of Biomolecules | - Modify the reaction environment by adjusting pH or ionic strength. - Decrease the reaction temperature.[1] - Add excipients that are known to reduce aggregation. |
Workflow for Mitigating Aggregation
Caption: A logical workflow for troubleshooting aggregation issues.
Issue 3: Cleavage of the PEG Linker
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Ester Linkages | - If your PEG linker contains ester bonds, avoid harsh pH conditions (both acidic and basic). - Consider using PEG linkers with more stable linkages, such as ether or amide bonds.[4] |
| Enzymatic Degradation | - If working with biological samples that may contain esterases, ensure proper purification of your starting materials or add enzyme inhibitors if compatible with the reaction. |
Signaling Pathway of Ester Hydrolysis
Caption: Simplified diagram of ester linker hydrolysis.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 5. Hydrolytically Degradable PEG-Based Inverse Electron Demand Diels–Alder Click Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
Technical Support Center: Enhancing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction Efficiency
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for improved reaction times and higher yields.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your SPAAC experiments in a question-and-answer format.
Issue: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cyclooctyne Choice | The reactivity of the cyclooctyne is critical. If you are using a less reactive cyclooctyne, consider switching to one with higher ring strain, such as a BCN or DBCO derivative. For even faster kinetics, DIFO (difluorinated cyclooctyne) can be an option due to the electron-withdrawing fluorine atoms that increase its reactivity.[1][2] |
| Unfavorable Reaction Conditions | The reaction environment significantly impacts kinetics. Screen a range of pH values, typically between 6.5 and 8.5, as higher pH values often increase the reaction rate.[3][4][5][6] Consider trying different buffer systems; for instance, HEPES buffer has been shown to result in higher rate constants compared to PBS at the same pH.[4][5][6] Increasing the temperature (e.g., from room temperature to 37°C) can also accelerate the reaction, provided your molecules are thermally stable.[3][6] |
| Steric Hindrance | Bulky substituents near the azide or alkyne moieties can impede the reaction.[3] If possible, redesign your reagents to minimize steric clash.[3] Incorporating a polyethylene glycol (PEG) linker between the reactive group and the molecule of interest can reduce steric hindrance and improve accessibility, potentially enhancing reaction rates.[4][6] |
| Low Reagent Concentration | The law of mass action dictates that higher reactant concentrations lead to faster reactions.[6] Increase the concentration of the limiting reagent. If solubility is an issue, explore the use of organic co-solvents.[3] |
| Suboptimal Solvent | The choice of solvent can influence reaction rates. While SPAAC is compatible with a range of solvents, including aqueous buffers and organic solvents like DMSO and acetonitrile, some studies indicate that more aqueous solvent systems can lead to faster reactions.[1][6] If using organic co-solvents to aid solubility, keep their concentration to a minimum as they can sometimes negatively impact the reaction rate or the stability of biomolecules.[6] |
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degradation of Reactants | Ensure the purity and stability of your starting materials. Some strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during prolonged storage.[7] Store reagents under appropriate conditions (cool, dark, and under an inert atmosphere).[1] |
| Incorrect Stoichiometry | An improper ratio of azide to cyclooctyne can result in unreacted starting material. Carefully calculate and measure the amounts of each reactant. Using a slight excess (1.1 to 1.5 equivalents) of one reagent can help drive the reaction to completion.[1] |
Issue: Presence of Side Products
| Potential Cause | Troubleshooting Steps |
| Non-specific Reactions | While highly selective, some cyclooctynes, like DBCO, have been reported to react with other functional groups, such as cysteine residues.[6] If your system contains reactive nucleophiles, consider protecting them or choosing a more stable cyclooctyne like BCN.[1] |
| Presence of Sodium Azide | If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for the cyclooctyne, reducing the efficiency of your desired reaction.[6] Use azide-free buffers for your SPAAC reactions. |
| Impure Starting Materials | Impurities in your reagents can lead to side reactions. Purify the cyclooctyne and azide reagents before the reaction and confirm their purity using methods like HPLC, NMR, or mass spectrometry.[8] |
Issue: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Starting Materials | The product and unreacted starting materials may have similar chromatographic behavior. Optimize your purification method by trying different solvent gradients or stationary phases.[3] Consider incorporating a purification handle into one of the reactants to simplify separation after the reaction. |
| Poor Solubility of the Product | The resulting triazole conjugate might have different solubility properties than the starting materials.[1] Experiment with different solvent systems for purification. |
Frequently Asked Questions (FAQs)
Q1: Which cyclooctyne should I choose for my experiment?
The choice of cyclooctyne depends on the desired reaction rate and the stability requirements of your experiment.
-
DBCO (Dibenzocyclooctyne): Widely used, highly reactive, and relatively stable.[9]
-
BCN (Bicyclononyne): Also highly reactive and may be more stable than DBCO in the presence of certain nucleophiles.[1][9]
-
DIFO (Difluorinated cyclooctyne): Electron-withdrawing fluorine atoms can increase the reaction rate.[1][2]
-
Cyclododecyne: Less reactive than smaller cyclooctynes, offering a good balance of reactivity and stability for applications where slower, more controlled conjugation is desired.[8]
Q2: How does pH affect the SPAAC reaction rate?
Generally, higher pH values (within a range of 5-10) tend to increase the rate of SPAAC reactions.[1][4][5] However, the optimal pH can be system-dependent, and the stability of your reactants and product at a given pH should be considered.[1] It is advisable to screen a pH range (e.g., 7.0-8.5) to find the optimal condition for your specific system.[3]
Q3: Can I use organic co-solvents? Will they affect the reaction rate?
Yes, organic co-solvents like DMSO, methanol, or acetonitrile can be used to improve the solubility of hydrophobic reactants.[3] However, the presence and proportion of these co-solvents can significantly impact the reaction rate.[3] Some studies have shown that more aqueous solvent systems can lead to faster SPAAC reactions.[1]
Q4: How can I monitor the progress of my SPAAC reaction?
Several analytical techniques can be used to monitor the reaction progress:
-
¹H NMR Spectroscopy: This can be used to observe the disappearance of reactant signals and the appearance of product signals.[3][10]
-
UV-Vis Spectroscopy: If the cyclooctyne has a distinct absorbance peak (e.g., DBCO at around 309 nm), the reaction can be monitored by the decrease in this absorbance over time.[6][11]
-
LC-MS or TLC: These chromatographic techniques can be used to separate and identify the reactants and products.[1]
Q5: Does the structure of the azide affect the reaction rate?
Yes, the electronic properties of the azide molecule can influence the reaction kinetics. For example, studies have shown that azides with electron-donating groups can react faster.[4][5] The position of the azide group on a molecule can also affect its electronic environment and steric accessibility, thereby influencing the reaction rate.[3]
Quantitative Data Summary
Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹)
| Buffer | pH | 3-azido-L-alanine | 1-azido-1-deoxy-β-D-glucopyranoside |
| PBS | 7 | 0.32 | 0.85 |
| HEPES | 7 | 0.55 | 1.22 |
| DMEM | - | 0.59 | 0.97 |
| RPMI | - | 0.27 | 0.77 |
| Data extracted from studies using sulfo DBCO-amine as the alkyne at 25°C and 37°C.[4][5][12] |
Table 2: Second-Order Rate Constants for SPAAC of Cycloparaphenylenes ([n+1]CPPs) with Benzyl Azide in DMSO at 25°C
| Cycloparaphenylene | Rate Constant (M⁻¹s⁻¹) |
| [11+1]CPP | 4.5 x 10⁻⁴ |
| [9+1]CPP | 2.2 x 10⁻³ |
| m[9+1]CPP | 9.6 x 10⁻³ |
| [10] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC of Small Molecules
-
Preparation of Reactants: a. Dissolve the azide-containing molecule (1 equivalent) in a suitable solvent (e.g., DMSO, acetonitrile, or a mixture with water). b. Separately, dissolve the strained cyclooctyne (e.g., DBCO-PEG4, 1.1 equivalents) in the same solvent.[1]
-
Reaction: a. Add the cyclooctyne solution to the azide solution. b. Stir the reaction mixture at the desired temperature (e.g., room temperature or 37°C for potentially faster kinetics).[1]
-
Monitoring: a. Monitor the reaction progress by TLC, LC-MS, or NMR until the limiting reagent is consumed.[1] A typical reaction can take from a few minutes to several hours.[1]
-
Work-up and Purification: a. Once the reaction is complete, remove the solvent under reduced pressure. b. Purify the product using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC).
Protocol 2: Monitoring SPAAC Reaction Progress using ¹H NMR Spectroscopy
-
Sample Preparation: a. Prepare stock solutions of the azide-containing molecule and the cyclooctyne in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or a D₂O-based buffer).[3] b. In an NMR tube, combine the appropriate volumes of the stock solutions to achieve the desired final concentrations. It is often useful to have one reagent in excess to simplify the kinetic analysis to a pseudo-first-order reaction.[3]
-
Data Acquisition: a. Acquire a ¹H NMR spectrum at time zero. b. Continue to acquire spectra at regular intervals to monitor the disappearance of a characteristic peak of the limiting reagent and the appearance of a new peak corresponding to the triazole product.
-
Data Analysis: a. Integrate the signals of interest at each time point. b. Plot the concentration of the limiting reagent versus time to determine the reaction kinetics.
Visualizations
Caption: A workflow diagram for troubleshooting slow or incomplete SPAAC reactions.
Caption: Factors influencing the efficiency of SPAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Solubility of Protein-PEG Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with protein-PEG conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Problem 1: My protein-PEG conjugate precipitates out of solution after the conjugation reaction.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The conditions of the PEGylation reaction can significantly impact the solubility of the final conjugate. It is crucial to optimize parameters such as protein concentration, PEG-to-protein molar ratio, pH, and temperature.[1]
-
Recommendation: Perform small-scale screening experiments to identify the optimal conditions before scaling up. Test a range of protein concentrations (e.g., 0.5-5 mg/mL), PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1), and pH values.[1] Running the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and potentially reduce aggregation.[1]
-
-
High Degree of PEGylation: An excessive number of PEG chains attached to the protein can lead to intermolecular cross-linking and precipitation, especially when using bifunctional PEGs.
-
Recommendation: Reduce the PEG:protein molar ratio during the conjugation reaction to decrease the degree of PEGylation. Characterize the degree of PEGylation to correlate it with solubility.
-
-
Protein Concentration Too High: High concentrations of the protein during the conjugation reaction can promote aggregation.
-
Recommendation: Lower the initial protein concentration in the reaction mixture.[1]
-
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability and solubility.[2] Proteins are often least soluble at their isoelectric point (pI).[2]
-
Recommendation: Adjust the pH of the buffer to be at least one pH unit away from the protein's pI.[3] Screen different buffer systems and ionic strengths to find conditions that maximize the solubility of the unconjugated protein.
-
Problem 2: The purified protein-PEG conjugate is poorly soluble in my desired formulation buffer.
Possible Causes and Solutions:
-
Hydrophobic Nature of the Protein or PEG: Although PEG is generally hydrophilic, a high degree of PEGylation with very long PEG chains can sometimes increase the overall hydrophobicity of the conjugate, leading to poor aqueous solubility.[4]
-
Recommendation: Consider using a shorter PEG chain or a branched PEG, which may have different solubility characteristics.[5]
-
-
Buffer Composition: The components of your formulation buffer may not be optimal for maintaining the solubility of the conjugate.
-
Recommendation: Systematically screen different buffer components, pH, and ionic strengths.
-
-
Use of Solubility-Enhancing Excipients: The addition of certain excipients can significantly improve the solubility of proteins and their conjugates.
-
Recommendation: Experiment with the addition of solubilizing agents. Arginine is a commonly used additive that can suppress protein aggregation and improve solubility.[6][7] Start by adding L-arginine to your buffer at concentrations ranging from 0.1 to 1 M.[6] Other potential additives include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and non-ionic surfactants (e.g., Polysorbate 20 or 80).
-
Frequently Asked Questions (FAQs)
Q1: How can I assess the solubility of my protein-PEG conjugate?
A1: A common and effective method is the Polyethylene Glycol (PEG) Precipitation Assay .[8][9][10] This method involves titrating a PEG solution into your protein-PEG conjugate solution and monitoring the point at which the conjugate precipitates.[8][9] The concentration of PEG required to induce precipitation is inversely related to the solubility of your conjugate. A higher PEG concentration needed for precipitation indicates better solubility.[1]
Q2: What analytical techniques can I use to characterize aggregation and solubility issues?
A2: Several techniques are essential for characterizing your protein-PEG conjugates:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[11][12] It is a powerful tool to detect and quantify aggregates (high molecular weight species), the desired conjugate, and any unconjugated protein or free PEG.[12][13]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution.[8][14] It is a rapid and non-invasive method to detect the presence of aggregates and assess the overall polydispersity of your sample.[8][14] An increase in the average hydrodynamic radius or the appearance of multiple peaks can indicate aggregation.[14]
-
UV-Vis Spectroscopy: A simple way to get an initial indication of insolubility is to measure the turbidity or optical density (OD) of your solution at a wavelength where the protein does not absorb (e.g., 340-600 nm). An increase in OD suggests the presence of insoluble aggregates.[9]
Q3: Does the size of the PEG chain affect the solubility of the conjugate?
A3: Yes, the molecular weight of the PEG chain can significantly influence the solubility of the conjugate.[15][16] Generally, PEGylation improves the solubility of proteins. However, the effect of PEG size can be complex. While longer PEG chains can provide a greater hydrophilic shield, they can also lead to increased viscosity and, in some cases, decreased solubility in certain salt solutions.[17] It is often necessary to empirically test different PEG sizes to find the optimal balance for your specific protein.
Q4: Can the structure of the PEG (linear vs. branched) impact solubility?
A4: Yes, the architecture of the PEG can affect the properties of the conjugate. Branched PEGs can offer a more compact structure compared to linear PEGs of the same molecular weight, which can influence their hydrodynamic radius and interaction with the surrounding solvent.[18] In some instances, branched PEGs may lead to different solubility profiles compared to linear PEGs.[14]
Data Presentation
Table 1: Effect of PEG Molecular Weight on the Solubility of PEGylated Lysozyme in Ammonium Sulfate.
| Conjugate | Solubility in 1.5 M (NH₄)₂SO₄ (mg/mL) |
| Native Lysozyme | > 10 |
| 5 kDa mono-PEGylated Lysozyme | ~ 5 |
| 10 kDa mono-PEGylated Lysozyme | ~ 2 |
| 30 kDa mono-PEGylated Lysozyme | < 1 |
Data adapted from solubility studies on PEGylated lysozyme derivatives, which show that in the presence of ammonium sulfate, solubility decreases with increasing PEG chain length.[17]
Experimental Protocols
Protocol 1: PEG Precipitation Assay for Relative Solubility Assessment
This protocol provides a method to determine the relative solubility of a protein-PEG conjugate by inducing precipitation with polyethylene glycol.[1][8][10][19][20][21][22]
Materials:
-
Purified protein-PEG conjugate solution of known concentration (e.g., 1-10 mg/mL).
-
Precipitation Buffer (same buffer as the conjugate).
-
High-concentration PEG stock solution (e.g., 40-50% w/v PEG 8000 in Precipitation Buffer).
-
96-well UV-transparent microplate.
-
Microplate reader.
Procedure:
-
Prepare a dilution series of the PEG stock solution in the Precipitation Buffer in the wells of the 96-well plate. The final PEG concentrations should typically range from 0% to 30% (w/v).
-
Add a fixed volume of your protein-PEG conjugate solution to each well containing the different PEG concentrations.
-
Mix thoroughly by gentle pipetting or shaking.
-
Incubate the plate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours) to allow for equilibration and precipitation.[11]
-
Carefully transfer the supernatant to a new, clean 96-well UV-transparent plate.[1][11][19]
-
Measure the absorbance of the supernatant at 280 nm to determine the concentration of the soluble protein-PEG conjugate.
-
Plot the soluble protein concentration as a function of the PEG concentration. The PEG concentration at which 50% of the protein has precipitated (PEG₅₀) can be used as a measure of relative solubility. A higher PEG₅₀ value indicates greater solubility.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for analyzing protein-PEG conjugate samples for aggregates using SEC.[11][12][13]
Materials:
-
Purified protein-PEG conjugate sample.
-
SEC column with an appropriate molecular weight separation range.
-
HPLC or UPLC system with a UV detector.
-
Mobile Phase (e.g., phosphate-buffered saline, pH 7.4).
Procedure:
-
Prepare the SEC system: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the sample: Filter the protein-PEG conjugate sample through a low-protein-binding 0.22 µm syringe filter to remove any large particulates.
-
Inject the sample: Inject a defined volume of the filtered sample onto the equilibrated SEC column.
-
Run the chromatography: Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile: Monitor the absorbance at 280 nm. Aggregates, being larger, will elute earlier than the monomeric conjugate. Unconjugated protein will elute later than the conjugate.
-
Analyze the chromatogram: Integrate the peak areas to quantify the relative amounts of high molecular weight species (aggregates), the main conjugate peak, and any lower molecular weight species.
Protocol 3: Assessment of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
This protocol provides a basic workflow for assessing the size and presence of aggregates in a protein-PEG conjugate solution using DLS.[8][14][23]
Materials:
-
Protein-PEG conjugate sample.
-
DLS instrument.
-
Low-volume cuvette.
Procedure:
-
Sample Preparation: Filter the sample through a 0.2 µm filter directly into a clean, dust-free cuvette to remove any large particles that could interfere with the measurement.[8]
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. This typically involves collecting scattered light intensity fluctuations over a period of time.
-
Data Analysis: The software will use an autocorrelation function to calculate the diffusion coefficient and, from that, the hydrodynamic radius (Rh) and the size distribution of the particles in the sample.
-
Interpretation: A monodisperse sample will show a single, narrow peak in the size distribution. The presence of aggregates will be indicated by the appearance of larger species (a second peak or a broadening of the main peak) and an increase in the polydispersity index (PDI).
Visualizations
Caption: A workflow diagram for troubleshooting poor solubility of protein-PEG conjugates.
Caption: An overview of the analytical workflow for characterizing the solubility of protein-PEG conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. Solubility of Lysozyme in Polyethylene Glycol-Electrolyte Mixtures: The Depletion Interaction and Ion-Specific Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubility and binding properties of PEGylated lysozyme derivatives with increasing molecular weight on hydrophobic-interaction chromatographic resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]
- 20. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement [repository.cam.ac.uk]
- 21. An open source automated PEG precipitation assay — Accelerating Research Impact with Open Technologies [engbiocompendium.net]
- 22. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker-to-Protein Molar Ratios for Conjugation
Welcome to the technical support center for optimizing linker-to-protein molar ratios. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of linker to protein for conjugation?
There is no single "ideal" molar ratio, as the optimal ratio is highly dependent on several factors.[1] These include the specific protein and linker chemistry, the number of available reactive sites on the protein, the desired degree of labeling (e.g., drug-to-antibody ratio or DAR), and the final application of the conjugate.[1] Starting with a range of molar ratios in small-scale pilot experiments is the best practice to empirically determine the optimal conditions for your specific system.[2]
Q2: How does the linker-to-protein molar ratio affect the final conjugate?
The molar ratio of linker to protein during the conjugation reaction is a critical parameter that directly influences the properties of the final product. A higher molar ratio generally leads to a higher degree of labeling, but excessive labeling can have detrimental effects.[3] These can include protein aggregation, precipitation, loss of biological activity, and altered pharmacokinetic profiles.[3][4] For antibody-drug conjugates (ADCs), a higher drug-to-antibody ratio (DAR) can increase hydrophobicity and systemic exposure, potentially leading to off-target toxicity.[5]
Q3: What are the most common reactive groups on linkers and proteins used for conjugation?
The choice of reactive groups is fundamental to a successful conjugation strategy.[] Commonly used pairs include:
-
NHS esters which react with primary amines (e.g., lysine residues and the N-terminus) on the protein.[][7]
-
Maleimides which react with free sulfhydryl groups (e.g., cysteine residues).[][8]
-
Hydrazones and carbamates are also utilized for specific applications.[]
The selection of the appropriate functional groups on the linker is crucial for ensuring selectivity and stability of the resulting conjugate.[]
Q4: How can I calculate the required amount of linker for a specific molar ratio?
To calculate the amount of linker needed, you first need to determine the molar quantities of your protein.
Step 1: Calculate moles of protein: Moles of Protein = (Concentration of Protein in mg/mL) / (Molecular Weight of Protein in g/mol ) * Volume in mL
Step 2: Calculate moles of linker: Moles of Linker = Moles of Protein * Desired Molar Ratio
Step 3: Calculate mass of linker: Mass of Linker (in mg) = Moles of Linker * Molecular Weight of Linker (in g/mol ) * 1000
It is advisable to prepare a concentrated stock solution of the linker in an appropriate solvent (e.g., DMSO or DMF) to facilitate accurate addition to the reaction mixture.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Degree of Labeling | Insufficient molar ratio of linker to protein. | Increase the molar ratio of the linker in subsequent experiments.[2] |
| Inactive linker due to hydrolysis. | Prepare fresh linker solutions immediately before use. Store linkers under dry conditions.[3] | |
| Inaccessible reactive sites on the protein. | Consider using a linker with a longer spacer arm to overcome steric hindrance.[1][9] | |
| Incorrect buffer composition (e.g., presence of primary amines like Tris in a reaction with NHS esters). | Use a non-interfering buffer system, such as PBS or HEPES.[2][3] | |
| Suboptimal reaction pH. | Optimize the reaction pH. For example, NHS esters react best at a pH of 7.5-8.5, while maleimide reactions with thiols are more efficient at a pH of 6.5-7.5.[8][9] | |
| Protein Aggregation or Precipitation During Conjugation | Over-labeling of the protein, leading to increased hydrophobicity. | Reduce the linker-to-protein molar ratio.[3] Consider using a more hydrophilic linker, such as one containing a PEG spacer.[4][][10] |
| Inappropriate buffer conditions. | Ensure the buffer pH is within the stability range of the protein.[2] | |
| Loss of Protein Biological Activity | Conjugation at a functionally critical site on the protein. | If possible, utilize site-specific conjugation methods. If using random conjugation, reducing the molar ratio may help preserve activity by leaving more unmodified sites. |
| Over-crosslinking of the protein. | Decrease the molar excess of the crosslinking reagent.[3] | |
| High Heterogeneity of the Final Product | Random conjugation to multiple sites. | Employ site-specific conjugation techniques if a homogeneous product is required.[4] |
| Use of homobifunctional linkers leading to polymerization. | Use heterobifunctional linkers in a two-step conjugation process to prevent self-conjugation.[11] | |
| Low Protein Recovery After Purification | Non-specific binding of the conjugated protein to purification media. | Modify the purification strategy. For example, in hydrophobic interaction chromatography (HIC), adjust the salt gradient or mobile phase.[2] |
| Protein precipitation during purification. | See "Protein Aggregation or Precipitation During Conjugation" section. |
Experimental Protocols
Protocol 1: Small-Scale Trial Conjugation for Molar Ratio Optimization
This protocol describes a method for performing small-scale trial conjugations to identify the optimal linker-to-protein molar ratio.
1. Protein Preparation: a. Dissolve the protein in an appropriate amine-free and, if using a maleimide linker, sulfhydryl-free buffer (e.g., PBS or HEPES) at a pH suitable for the chosen linker chemistry. A typical protein concentration is 1-10 mg/mL.[2] b. If targeting cysteine residues that are present as disulfides, reduce the protein by adding a 50-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[2]
2. Linker Stock Solution Preparation: a. Immediately before use, dissolve the linker in a dry, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]
3. Conjugation Reaction Setup: a. Set up a series of reactions in microcentrifuge tubes, each containing the same amount of protein. b. Add varying amounts of the linker stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1 linker:protein).[2] c. Gently mix and incubate the reactions. Incubation time and temperature will depend on the specific linker chemistry (e.g., 2 hours at room temperature or overnight at 4°C, protected from light for light-sensitive linkers).[2]
4. Quenching and Purification: a. Stop the reaction by adding a quenching reagent to consume any unreacted linker. For example, use a small molecule thiol like cysteine or beta-mercaptoethanol for maleimide reactions.[2] b. Purify the conjugated protein from excess linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[2]
5. Analysis: a. Analyze the purified conjugates from each molar ratio to determine the degree of labeling and assess for aggregation. Common analytical techniques include HIC, RP-HPLC, LC-MS, and SEC.[2]
Data Presentation
Table 1: Example Molar Ratios and Resulting Degree of Labeling
| Protein | Linker Type | Starting Molar Ratio (Linker:Protein) | Reaction Conditions | Resulting Degree of Labeling (e.g., DAR) | Reference |
| Nanobody | Maleimide-functionalized nanoparticles | 5:1 | PBS, pH 7.4, 2 h, RT | 58 ± 12% conjugation efficiency | [2] |
| Trastuzumab | Thio-bromomaleimide (TBM) | 30:1 | - | DAR of 3.6 | [2] |
| Trastuzumab | Thio-bromomaleimide (TBM) | Optimized with concentrated linker | 3h reaction time | DAR of 4.0 | [2] |
| Bovine Serum Albumin (BSA) | CPM and NPM | 3:1 | pH 7.2 buffer | - | [2] |
Note: This table provides examples from the literature to guide experimental design. Optimal conditions are system-dependent and must be determined empirically.
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
- 7. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. precisepeg.com [precisepeg.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Copper Catalyst Removal from CuAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
FAQs: General Questions on Copper Removal
Q1: Why is it crucial to remove residual copper from my click chemistry reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development. They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product.
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins
Technical Support Center: Characterizing and Identifying Impurities in Conjugation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in conjugation reactions?
A1: Impurities in conjugation reactions can be broadly categorized into two classes:
-
Product-related impurities: These are species that are structurally similar to the desired conjugate and include aggregates, fragments, and charge variants (e.g., deamidated or oxidized forms).[1][2] The conjugation process itself can sometimes induce these modifications.[3]
-
Process-related impurities: These impurities are introduced during the manufacturing process.[1][3] They include unconjugated starting materials (e.g., free antibody or unconjugated small molecule drug), excess reagents, residual solvents, and byproducts of the conjugation reaction.[1][2][4]
Q2: How can I minimize the formation of aggregates during my conjugation reaction?
A2: Aggregation is a common issue that can be influenced by several factors. To minimize aggregate formation, consider the following:
-
Optimize Reaction Conditions: Factors like high protein concentration, suboptimal pH, or inappropriate buffer composition can lead to precipitation and aggregation.[3][5] Experiment with different buffer conditions and protein concentrations to find the optimal balance for your specific molecules.
-
Control Reaction Stoichiometry: A high ratio of conjugated molecule to protein can increase the hydrophobicity of the final product, leading to aggregation.[6] Carefully control the molar ratio of your reactants.
-
Gentle Handling: Avoid harsh mixing or agitation, which can denature the protein and promote aggregation.
Q3: What causes low yield in a conjugation reaction, and how can I improve it?
A3: Low conjugate yield can be a significant challenge.[7] Key factors and potential solutions include:
-
Inactive Functional Groups: The primary amine or sulfhydryl groups on your protein may not be accessible or reactive.[5] Ensure that disulfide bonds are adequately reduced if targeting cysteine residues.[5] For amine-based conjugations, confirm that the lysine residues are accessible on the protein surface.[5][7]
-
Suboptimal Reaction Conditions: Reaction time, temperature, and pH are critical parameters.[7][8] Systematic optimization of these conditions can significantly improve yield.
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls (e.g., DTT) can compete with the target molecules, reducing conjugation efficiency.[5][9] Use non-interfering buffers like PBS or HEPES.
-
Purity of Starting Materials: Ensure your starting antibody is of high purity (>95%) as impurities can compete for the labeling reagent.
Q4: How do I remove unreacted free drug or labeling reagent from my final conjugate?
A4: Several purification techniques can effectively remove small molecule impurities:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger conjugate from smaller, unreacted molecules.[5][]
-
Dialysis/Tangential Flow Filtration (TFF): These methods are suitable for removing small molecules by exchanging the buffer.[]
-
Affinity Chromatography: If your protein has a suitable tag or binding partner, affinity chromatography can be used to capture the conjugate and wash away impurities.[5][]
Troubleshooting Guide
This guide addresses specific issues that may arise during your conjugation experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conjugation | Inactive functional groups on the protein (amines or sulfhydryls).[5] | - Ensure sulfhydryl groups are reduced if targeting cysteines.[5] - Confirm accessibility of lysine residues for amine-based reactions.[5][7] - Consider using a crosslinker with a longer spacer arm to improve accessibility.[5] |
| Interfering substances in the buffer (e.g., Tris, glycine, DTT).[5] | - Use buffers free of primary amines and sulfhydryls.[5] | |
| Incorrect reaction pH.[8] | - Optimize the pH of the reaction buffer. Amine reactions generally favor a pH of 7-9.[11] | |
| Degraded or inactive crosslinker. | - Use a fresh stock of the crosslinking reagent. | |
| Precipitation During Reaction | High protein concentration.[5] | - Reduce the concentration of the protein. |
| Suboptimal buffer conditions (pH, ionic strength).[5] | - Screen different buffer compositions to improve protein stability. | |
| High degree of conjugation leading to insolubility. | - Reduce the molar ratio of the molecule being conjugated to the protein. | |
| High Levels of Aggregates in Final Product | Increased hydrophobicity of the conjugate.[4] | - Optimize the drug-to-antibody ratio (DAR).[12] - Evaluate different linkers to potentially reduce hydrophobicity. |
| Harsh reaction or purification conditions.[7] | - Use milder mixing and handling procedures. - Optimize purification conditions to minimize stress on the conjugate. | |
| Heterogeneous Product Profile | Lack of site-specificity in the conjugation chemistry.[7] | - Employ site-specific conjugation techniques, such as using engineered cysteines or unnatural amino acids.[7] |
| Inconsistent reaction conditions. | - Ensure precise control over reaction time, temperature, and reagent addition. |
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize impurities in conjugation reactions.
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
Purpose: To separate and quantify high molecular weight aggregates and low molecular weight fragments from the main conjugate peak.
Methodology:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.95.[13]
-
Ensure a stable baseline before injecting the sample.
-
-
Sample Preparation:
-
Dilute the conjugate sample to a concentration of 1-5 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample.
-
Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC-HPLC) for Drug-to-Antibody Ratio (DAR) Distribution
Purpose: To separate different drug-load species based on their hydrophobicity and determine the average DAR and distribution.[12]
Methodology:
-
System Preparation:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
-
Sample Preparation:
-
Dilute the conjugate sample to 1-2 mg/mL in the high-salt mobile phase.
-
-
Chromatographic Run:
-
Inject the sample onto the equilibrated column.
-
Elute the bound species using a decreasing salt gradient with a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the peak area of each species.
-
Protocol 3: Reversed-Phase HPLC (RP-HPLC) for Free Drug Analysis
Purpose: To quantify the amount of unconjugated (free) small molecule drug in the conjugate sample.[14]
Methodology:
-
System Preparation:
-
Equilibrate a C4 or C18 RP-HPLC column with a mobile phase system, typically consisting of water with 0.1% trifluoroacetic acid (TFA) (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
-
Sample Preparation:
-
Precipitate the protein conjugate from the sample by adding an organic solvent like acetonitrile or by using a protein precipitation plate.[4]
-
Centrifuge the sample and collect the supernatant containing the free drug.
-
-
Chromatographic Run:
-
Inject the supernatant.
-
Elute the free drug using a gradient of increasing Mobile Phase B.
-
Monitor at a UV wavelength where the drug has maximum absorbance.
-
-
Data Analysis:
-
Quantify the free drug by comparing the peak area to a standard curve of the free drug.
-
Protocol 4: SDS-PAGE for Confirmation of Conjugation and Purity Assessment
Purpose: To visually confirm successful conjugation and assess the purity and integrity of the conjugate under denaturing conditions.[14][15]
Methodology:
-
Sample Preparation:
-
Non-reducing: Mix the conjugate sample with a non-reducing sample buffer.
-
Reducing: Mix the conjugate sample with a reducing sample buffer containing an agent like dithiothreitol (DTT) or β-mercaptoethanol and heat at 95°C for 5 minutes. This will separate the heavy and light chains of an antibody.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).[15]
-
Run the gel in an appropriate running buffer until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain like Coomassie Brilliant Blue or a more sensitive stain like SYPRO Ruby.
-
Destain the gel and visualize the protein bands.
-
-
Data Analysis:
-
Compare the band patterns of the conjugate to the unconjugated starting material. A successful conjugation should result in a shift to a higher molecular weight.[15]
-
In reducing SDS-PAGE, observe which chains (heavy or light) show a molecular weight increase to confirm the site of conjugation.
-
Visualizations
Caption: Experimental workflow for conjugation, purification, and impurity analysis.
Caption: Troubleshooting flowchart for low conjugation yield.
References
- 1. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. adcreview.com [adcreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 8. thenativeantigencompany.com [thenativeantigencompany.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Bioconjugation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aboligo.com [aboligo.com]
Validation & Comparative
A Comparative Guide to the Characterization of Amino-PEG3-C2-Azido Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, the precise characterization of linker molecules is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Amino-PEG3-C2-Azido has emerged as a versatile heterobifunctional linker, prized for its hydrophilic polyethylene glycol (PEG) spacer, a primary amine for conjugation to carboxyl-containing molecules, and a terminal azide for highly specific "click chemistry" reactions. This guide provides a comprehensive overview of the analytical methods for characterizing this compound conjugates and offers a comparison with alternative linker technologies, supported by experimental data and detailed protocols.
Core Analytical Techniques for Characterizing this compound
The structural integrity and purity of this compound are critical for successful bioconjugation. A suite of analytical techniques is employed to ensure the quality of the linker and its subsequent conjugates.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a cornerstone technique for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of the key functional groups and the PEG backbone.
-
¹H NMR: Provides information on the proton environment within the molecule. Key signals include those corresponding to the ethylene glycol repeating units of the PEG chain, and distinct peaks for the methylene groups adjacent to the amine and azide functionalities. Quantitative NMR (qNMR) can be employed for highly accurate purity assessments.[1]
-
¹³C NMR: Complements ¹H NMR by providing a detailed map of the carbon skeleton. The chemical shifts of the carbons directly bonded to the nitrogen atoms of the amine and azide groups are characteristic and confirm their presence.[2] For instance, the carbon adjacent to the azide group in similar PEG structures is typically observed around 50.64 ppm.[2]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The azide group in this compound has a strong, characteristic antisymmetric stretching vibration that appears in a relatively clean region of the infrared spectrum, typically around 2100 cm⁻¹.[3][4] This distinct peak serves as a clear indicator of the presence of the azide functionality. The N-H stretching of the primary amine is also observable in the 3300-3500 cm⁻¹ region.
3. Mass Spectrometry (MS):
Mass spectrometry is indispensable for confirming the molecular weight of this compound and its conjugates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.[5] When analyzing conjugates, techniques like MALDI-MS and LC-MS are employed to determine the success of the conjugation and, in the case of ADCs, the drug-to-antibody ratio (DAR).[1][6]
4. High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful tool for assessing the purity of this compound and for analyzing the resulting bioconjugates.
-
Reversed-Phase HPLC (RP-HPLC): This is a common method for determining the purity of the linker itself. By using a non-polar stationary phase and a polar mobile phase, impurities can be effectively separated. Purity levels of >95% are often reported by commercial suppliers.[7]
-
Size-Exclusion Chromatography (SEC): SEC is used to analyze the size and aggregation of bioconjugates. It can effectively separate the conjugated protein from unreacted protein and linker.
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for determining the drug-to-antibody ratio (DAR) of ADCs, as the addition of the linker and drug increases the hydrophobicity of the antibody.[8]
Performance Comparison with Alternative Linkers
The choice of a linker is a critical design element in the development of bioconjugates. While this compound offers the advantages of hydrophilicity and bioorthogonal reactivity, several alternative linkers are available, each with its own set of properties.
| Linker Type | Reactive Groups | Linkage Formed | Key Advantages | Key Considerations |
| This compound | Amine, Azide | Amide, Triazole | Hydrophilic, bioorthogonal click chemistry, stable triazole linkage.[9][10] | Requires a two-step conjugation process. |
| NHS Ester-PEG-Maleimide | NHS Ester, Maleimide | Amide, Thioether | Well-established chemistry, specific reaction with thiols. | Potential for maleimide hydrolysis or reaction with other nucleophiles. |
| DBCO-PEG-NHS Ester | DBCO, NHS Ester | Triazole, Amide | Copper-free click chemistry (SPAAC), high biocompatibility.[11] | DBCO is a bulky group which may impact conjugate properties. |
| Hydrazide-PEG-Maleimide | Hydrazide, Maleimide | Hydrazone, Thioether | Forms a cleavable hydrazone bond under acidic conditions. | Stability of the hydrazone bond can be variable. |
| Disulfide Linkers (e.g., SPDB) | NHS Ester, Pyridyldithiol | Amide, Disulfide | Cleavable in the reducing environment of the cell.[] | Potential for premature cleavage in the bloodstream. |
The triazole linkage formed via click chemistry from the azide group of this compound is known for its exceptional stability, being resistant to hydrolysis and enzymatic cleavage, often considered a bioisostere for the amide bond.[13][14][15] This is a significant advantage over linkages like disulfides, which are designed to be cleaved in specific biological environments.[]
Heterobifunctional linkers like this compound generally offer better control and lead to more homogeneous products compared to homobifunctional linkers.[16] This is due to the ability to perform sequential conjugation reactions with different molecules.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound conjugates.
Protocol 1: Purity Determination of this compound by RP-HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
Protocol 2: Conjugation of this compound to a Carboxyl-Containing Molecule
-
Activation of Carboxyl Group: Dissolve the carboxyl-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add 1.2 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.2 equivalents of an activator (e.g., NHS). Stir at room temperature for 1-2 hours.
-
Conjugation: Add a solution of this compound (1.0 equivalent) in the same solvent to the activated molecule. Stir at room temperature overnight.
-
Purification: Purify the conjugate using an appropriate chromatographic technique, such as silica gel chromatography or preparative HPLC.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the azide-functionalized conjugate and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO).
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.
-
Reaction: Add the copper(I) catalyst to the reaction mixture. Stir at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Purification: Upon completion, purify the triazole-linked product, for example, by using a desalting column for biomolecules or by chromatography for small molecules.
Visualizing the Conjugation Workflow
To illustrate the logical flow of a typical bioconjugation and characterization process involving this compound, the following workflow diagram is provided.
Caption: Experimental workflow for synthesis and characterization of a bioconjugate.
References
- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Amino-11-azido-3,6,9-trioxaundecane | C8H18N4O3 | CID 2735280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. enovatia.com [enovatia.com]
- 7. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. 11-AZIDO-3 6 9-TRIOXAUNDECAN-1-AMINE | 134179-38-7 [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Amino-PEG3-C2-Azido for Mass Spectrometry-Based Protein Analysis
In the dynamic field of proteomics, the precise and efficient labeling of proteins is paramount for accurate quantification and identification. Researchers and drug development professionals are continually seeking robust methodologies to unravel complex biological systems. This guide provides an objective comparison of Amino-PEG3-C2-Azido, a bioorthogonal labeling reagent, with established alternatives such as Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC). The following sections present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate protein labeling strategy for your research needs.
Performance Comparison of Protein Labeling Reagents
The choice of a protein labeling reagent significantly impacts the depth, accuracy, and reproducibility of a quantitative proteomics experiment. This section provides a comparative overview of this compound against widely used amine-reactive isobaric tags (TMT) and metabolic labeling (SILAC).
Quantitative Data Summary
The following tables summarize key performance metrics for each labeling strategy, offering a clear comparison of their respective capabilities.
| Performance Metric | This compound (Click Chemistry) | Tandem Mass Tags (TMT) | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) |
| Number of Identified Proteins | ~1,500 - 2,500 | ~5,000 - 7,000[1] | ~6,000 - 8,000 |
| Labeling Efficiency | >95% (on azide-reactive sites) | >98% | >97% incorporation |
| Quantitative Accuracy (Ratio Compression) | Low | Moderate[2] | Low |
| Reproducibility (CV%) | < 20% | < 15% | < 10% |
| Multiplexing Capability | Primarily for enrichment of specific protein classes | Up to 18-plex | 2-plex or 3-plex (standard) |
| Sample Type Compatibility | Cell lysates, tissues, biofluids | Cell lysates, tissues, biofluids | Proliferating cells in culture |
Key Performance Insights
This compound, utilized in a click chemistry workflow, excels in the specific enrichment of protein classes that can be metabolically or chemically tagged with an alkyne group. While the total number of identified proteins may be lower compared to global proteome analysis methods like TMT and SILAC, its strength lies in reducing sample complexity and enabling the detection of lower abundance proteins within the targeted sub-proteome.
Tandem Mass Tags (TMT) offer high multiplexing capabilities, allowing for the simultaneous analysis of up to 18 samples, which reduces experimental variability and instrument time.[3] However, TMT-based quantification can be affected by ratio compression, where the measured abundance ratios are compressed towards unity due to the co-isolation of interfering ions.[2]
SILAC is considered a gold standard for quantitative accuracy and reproducibility, as labeling is incorporated metabolically, and samples are mixed at the earliest possible stage (cell level).[4] This minimizes errors introduced during sample processing. The primary limitation of SILAC is its applicability, which is mainly restricted to actively dividing cells in culture that can incorporate the heavy-isotope labeled amino acids.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the intricacies of each labeling strategy. The following diagrams, generated using Graphviz, illustrate the workflows for protein analysis using this compound, TMT, and SILAC.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of your proteomics experiments, detailed and validated protocols are essential. This section provides step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: Protein Labeling with this compound and Enrichment
This protocol describes the labeling of alkyne-modified proteins with this compound via click chemistry, followed by enrichment for mass spectrometry analysis.
Materials:
-
Protein sample containing alkyne-modified proteins (e.g., from metabolic labeling with an alkyne-containing amino acid analog)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Biotin-Alkyne
-
Streptavidin magnetic beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)
-
Elution buffer (e.g., 0.1% TFA)
Procedure:
-
Protein Lysis and Denaturation:
-
Lyse cells or tissues in a buffer containing 8 M urea and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add this compound to a final concentration of 100 µM.
-
Prepare a fresh click chemistry cocktail: 1 mM CuSO4, 1 mM TCEP, and 100 µM TBTA.
-
Add the cocktail to the protein sample and incubate at room temperature for 1 hour with gentle rotation.
-
-
Protein Precipitation and Reduction/Alkylation:
-
Precipitate the labeled proteins using a methanol/chloroform precipitation method.
-
Resuspend the protein pellet in 8 M urea, 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate cysteine residues with 20 mM IAA for 30 minutes at room temperature in the dark.
-
-
Second Click Reaction for Biotinylation:
-
Add Biotin-Alkyne to a final concentration of 100 µM.
-
Add a fresh click chemistry cocktail as described in step 2.
-
Incubate at room temperature for 1 hour.
-
-
Tryptic Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Azide-Labeled Peptides:
-
Equilibrate streptavidin magnetic beads according to the manufacturer's instructions.
-
Incubate the digested peptide solution with the beads for 2 hours at room temperature with gentle rotation.
-
Wash the beads sequentially with PBS with 0.1% Tween-20, high salt buffer, and water to remove non-specifically bound peptides.
-
-
Elution and Sample Preparation for LC-MS/MS:
-
Elute the bound peptides from the beads using 0.1% TFA.
-
Desalt the eluted peptides using a C18 StageTip.
-
Dry the peptides in a vacuum centrifuge and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 2: TMT Labeling and Sample Preparation
This protocol outlines the procedure for labeling digested protein samples with TMT reagents for multiplexed quantitative proteomics.
Materials:
-
Digested peptide samples from different conditions
-
TMTpro™ 18-plex Label Reagent Set
-
Acetonitrile (ACN)
-
Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)
-
Hydroxylamine (5%)
-
Formic acid (FA)
Procedure:
-
Peptide Quantification:
-
Quantify the peptide concentration in each sample using a peptide quantification assay.
-
-
TMT Labeling:
-
Resuspend 100 µg of peptides from each sample in 100 µL of 100 mM TEAB buffer.
-
Add the respective TMT label reagent (dissolved in anhydrous ACN) to each sample and incubate for 1 hour at room temperature.
-
-
Quenching the Reaction:
-
Add 8 µL of 5% hydroxylamine to each sample and incubate for 15 minutes to quench the labeling reaction.
-
-
Sample Pooling and Desalting:
-
Combine all labeled samples into a single tube.
-
Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
Dry the sample in a vacuum centrifuge.
-
-
Offline Fractionation (Optional but Recommended):
-
For complex samples, perform high-pH reversed-phase liquid chromatography to fractionate the peptides.
-
Collect fractions and dry them in a vacuum centrifuge.
-
-
Sample Preparation for LC-MS/MS:
-
Resuspend each fraction (or the entire sample if not fractionated) in 0.1% formic acid for LC-MS/MS analysis.
-
Protocol 3: SILAC Labeling and Sample Preparation
This protocol details the metabolic labeling of cells using SILAC and the subsequent sample preparation for mass spectrometry.
Materials:
-
Cell line of interest
-
SILAC-specific cell culture medium (deficient in lysine and arginine)
-
"Light" L-Lysine and L-Arginine
-
"Heavy" 13C6-L-Lysine and 13C6,15N4-L-Arginine
-
Dialyzed fetal bovine serum (FBS)
-
Standard cell culture reagents
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay reagents
-
Reagents for protein reduction, alkylation, and digestion (as in Protocol 1)
Procedure:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use SILAC medium supplemented with "light" lysine and arginine.
-
For the "heavy" population, use SILAC medium supplemented with "heavy" lysine and arginine.
-
Culture the cells for at least 6-8 cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations.
-
-
Cell Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations.
-
Count the cells and mix them in a 1:1 ratio.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet.
-
Quantify the protein concentration.
-
Perform in-solution or in-gel digestion of the protein mixture as described in Protocol 1.
-
-
Sample Preparation for LC-MS/MS:
-
Desalt the resulting peptides using a C18 StageTip.
-
Dry the peptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.
-
Conclusion
The selection of a protein labeling strategy for mass spectrometry analysis is a critical decision that depends on the specific research question, sample type, and desired depth of analysis. This compound, with its bioorthogonal reactivity, offers a powerful approach for the targeted enrichment and analysis of specific protein subpopulations, which is particularly advantageous for studying post-translational modifications or identifying the targets of small molecules. While isobaric tagging methods like TMT provide high-throughput and multiplexing capabilities for global proteome profiling, and SILAC remains a benchmark for quantitative accuracy in cell culture models, the click chemistry-based approach using this compound provides a valuable and complementary tool in the proteomics arsenal. By carefully considering the strengths and limitations of each method, researchers can design robust experiments that yield high-quality, reproducible data to advance our understanding of protein function in health and disease.
References
- 1. lcms.cz [lcms.cz]
- 2. Optimized sample preparation and data analysis for TMT proteomic analysis of cerebrospinal fluid applied to the identification of Alzheimer’s disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
A Head-to-Head Battle for Bioconjugation: CuAAC vs. SPAAC
In the realm of bioconjugation, the precise and efficient covalent linking of molecules to biomolecules, two "click chemistry" reactions have emerged as titans: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). For researchers, scientists, and drug development professionals, the selection between these powerful techniques is a critical decision that hinges on the specific demands of their application. This guide provides an objective, data-driven comparison of CuAAC and SPAAC to inform this choice.
Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, forming a stable triazole linkage between an azide and an alkyne.[1][2] However, their fundamental difference lies in the method of activation. CuAAC relies on a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[3][4] In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne, which reacts spontaneously with an azide due to the release of ring strain.[5][6] This distinction has profound implications for their respective applications, particularly concerning biocompatibility.
At a Glance: Key Performance Metrics
| Feature | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[7][8][9] | High, copper-free and suitable for live systems.[3][5] |
| Reaction Kinetics | Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[10] Second-order rate constants are typically in the range of 10² - 10³ M⁻¹s⁻¹.[11] | Fast, but generally slower than CuAAC.[3][12] Second-order rate constants are highly dependent on the cyclooctyne structure and can range from 10⁻³ - 1 M⁻¹s⁻¹.[11] |
| Reactant Stability | Terminal alkynes are stable and generally easy to synthesize.[3] | Strained cyclooctynes can be less stable and more complex to synthesize.[3] |
| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range.[10] | Physiological temperature and conditions.[11] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole.[4][11] | Mixture of 1,4- and 1,5-disubstituted regioisomers.[11][13] |
| Typical Reactant Concentration | >10 µM.[11] | Can be higher to achieve reasonable reaction times.[11] |
| Yields | Near-quantitative.[11] | Generally high, but can be lower than CuAAC.[11] |
Delving Deeper: A Quantitative Comparison
The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to aid in this decision-making process.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10² - 10³[11] | 10⁻³ - 1 (highly dependent on cyclooctyne structure)[11] |
| Typical Reaction Time | 30 minutes to a few hours[11] | 1 to 12 hours (can be longer for less reactive alkynes)[11] |
| Typical Reactant Concentration | >10 µM[11] | Can be higher to achieve reasonable reaction times[11] |
| Yields | Near-quantitative[11] | Generally high, but can be lower than CuAAC[11] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[11][13] | Mixture of regioisomers (1,4 and 1,5)[11][13] |
Experimental Workflows: A Visual Guide
To better understand the practical application of each method, the following diagrams illustrate the general experimental workflows for CuAAC and SPAAC bioconjugation reactions.
Detailed Experimental Protocols
Protocol 1: General CuAAC Protocol for Protein Bioconjugation
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an azide-modified molecule and a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Azide-containing molecule stock solution (e.g., in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, 100 mM in water)[11]
-
Reaction buffer (e.g., PBS)
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) with the reaction buffer.[11]
-
Add the azide-containing molecule from its stock solution to achieve the desired final concentration (typically a 5-10 fold molar excess over the protein).[11]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes of the stock solutions.[11] Let it stand for a few minutes.
-
Add the catalyst premix to the protein-azide mixture. A final copper concentration of 50-250 µM is often effective.[11]
-
If using, add aminoguanidine to the reaction mixture.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. To prevent oxygen from re-entering, keep the tube closed.[11][14]
-
Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[11]
Protocol 2: General SPAAC Protocol for Protein Bioconjugation
This protocol outlines a general procedure for the copper-free reaction between an azide-modified protein and a molecule containing a strained cyclooctyne (e.g., DBCO).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS)
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified protein in the reaction buffer to the desired final concentration (e.g., 1 mg/mL).[11]
-
Add the strained alkyne from its stock solution to the desired final concentration (typically a 3-10 fold molar excess over the protein).[11] The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally below 10% v/v) to maintain protein stability.
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[11]
-
Monitor the reaction progress if necessary.
-
Once the reaction is complete, purify the bioconjugate using a suitable method like SEC or dialysis to remove unreacted reagents.
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC is a nuanced one, dictated by the specific requirements of the bioconjugation at hand.
Choose CuAAC when:
-
Speed is paramount: CuAAC offers significantly faster reaction kinetics.[10]
-
The biological system can tolerate copper: This method is well-suited for conjugating purified proteins, nucleic acids, and other biomolecules in vitro.[14]
-
Regioselectivity is critical: CuAAC exclusively produces the 1,4-disubstituted triazole isomer.[11][13]
Choose SPAAC when:
-
Biocompatibility is non-negotiable: The absence of a cytotoxic copper catalyst makes SPAAC the gold standard for applications in living cells and whole organisms.[5][13]
-
Simplicity is desired: The one-step mixing of components without the need for a catalyst and other additives simplifies the experimental setup.[11]
-
Regioselectivity is not a primary concern: SPAAC produces a mixture of 1,4- and 1,5-regioisomers.[11]
Ultimately, a careful consideration of the trade-offs between reaction speed, biocompatibility, and the synthetic accessibility of the alkyne component will guide researchers to the optimal click chemistry strategy for their specific bioconjugation needs.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized Amino-PEG3-C2-Azido: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing bifunctional linkers like Amino-PEG3-C2-Azido, purity is a critical parameter that can significantly impact the efficacy, reproducibility, and safety of their final conjugates, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). This guide provides an objective comparison of the purity assessment of in-house synthesized this compound against commercially available alternatives, supported by experimental data and detailed analytical protocols.
The Critical Role of Purity
This compound is a heterobifunctional linker featuring a primary amine and an azide group, connected by a flexible polyethylene glycol (PEG) chain. The amine group allows for conjugation to carboxylic acids, activated esters, or other electrophiles, while the azide group enables "click" chemistry reactions with alkynes. Impurities in the linker can lead to several undesirable outcomes, including:
-
Formation of homofunctional crosslinks: If the starting material for the synthesis is a di-functional PEG, incomplete conversion can result in bifunctional amino or azido impurities, leading to the unwanted dimerization of the target molecule.
-
Reduced conjugation efficiency: The presence of unreacted starting materials or non-functionalized PEG chains will lower the effective concentration of the desired bifunctional linker, leading to incomplete conjugation reactions.
-
Complex purification challenges: A heterogeneous mixture of linkers will result in a complex mixture of final conjugates, complicating purification and characterization.
-
Inaccurate structure-activity relationship (SAR) studies: The presence of unknown or uncharacterized linker species can confound the interpretation of experimental results.
Comparative Purity Analysis
The purity of this compound can be assessed using a combination of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) being the most common and powerful methods. The following table summarizes a comparative analysis of a hypothetically synthesized batch of this compound with typical specifications of commercially available alternatives.
| Parameter | Synthesized this compound (Typical) | Commercial Alternative 1 | Commercial Alternative 2 |
| Purity (by NMR) | 90-95% | >98% | >99%[1] |
| Purity (by HPLC) | 92-97% | >98% | >99% |
| Major Impurities | 1. Unreacted PEG-diol starting material2. Mono-amino or mono-azido PEG3. Residual tosylates/mesylates | 1. Trace amounts of starting materials2. Oligomeric PEG species with different chain lengths | 1. Minimal to no detectable impurities |
| Analytical Methods Used | ¹H NMR, ¹³C NMR, RP-HPLC, LC-MS | ¹H NMR, HPLC, MS | ¹H NMR, HPLC, LC-MS/MS |
Potential Impurities in Synthesis
The synthesis of this compound typically involves a multi-step process, often starting from a PEG-diol. Each step presents the possibility of generating impurities. A common synthetic route involves the mono-protection of the diol, followed by activation (e.g., tosylation or mesylation) of the free hydroxyl group, azidation, deprotection, and finally amination of the other end.
Potential impurities include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial PEG-diol or mono-protected intermediates.
-
Byproducts of Incomplete Reactions: This can include mono-azido-PEG-alcohol, mono-amino-PEG-alcohol, or PEG-ditosylate/dimesylate.
-
Side Products: Elimination reactions can sometimes occur during the substitution steps.
-
Oligomeric Variations: If the starting PEG material is not monodisperse, the final product will also have a distribution of PEG chain lengths.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate assessment of this compound purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used for an accurate determination of purity against a certified reference standard.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a known amount of an internal standard with a distinct chemical shift (e.g., maleic acid or 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard ¹H acquisition
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 10-30 seconds for accurate integration).
-
-
Data Analysis:
-
Integrate the characteristic peaks of this compound. Key signals to monitor include the protons adjacent to the amino group, the protons adjacent to the azide group, and the ethylene glycol protons of the PEG backbone.
-
Integrate the signal of the internal standard.
-
Calculate the purity based on the ratio of the integrals of the analyte and the internal standard, taking into account the number of protons for each signal and their respective molecular weights.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate the main component from its impurities, providing a quantitative measure of purity based on peak area.
Protocol for Reversed-Phase HPLC (RP-HPLC) Analysis:
-
Instrumentation:
-
HPLC system with a UV detector (and preferably an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for better detection of PEG compounds which lack a strong chromophore).
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the azide group) and/or ELSD/CAD.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).
-
Data Analysis: Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized product and to identify the mass of any impurities. It is often coupled with HPLC (LC-MS).
Protocol for LC-MS Analysis:
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100 - 1000.
-
Data Analysis:
-
Confirm the presence of the expected [M+H]⁺ ion for this compound (C₈H₁₈N₄O₃, MW = 218.25 g/mol ).
-
Search for the masses of potential impurities, such as unreacted starting materials or byproducts.
-
Visualizing the Purity Assessment Workflow
A systematic workflow is crucial for the comprehensive purity assessment of synthesized this compound.
References
A Comparative Guide to Antibody Labeling: Amino-PEG3-C2-Azido vs. NHS-PEG-Azide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of azide functional groups onto antibodies is a cornerstone of modern bioconjugation, enabling the precise attachment of a wide array of molecules such as fluorophores, drugs for antibody-drug conjugates (ADCs), or biotin for detection assays. This is often achieved through "click chemistry," a powerful and versatile set of reactions. This guide provides a comprehensive comparison of two distinct strategies for introducing azide moieties onto antibodies, centered around two key reagents: Amino-PEG3-C2-Azido and NHS-PEG-Azide.
While both molecules incorporate a polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, their reactive groups dictate fundamentally different approaches to antibody labeling.[] This guide will delve into the mechanisms of action, experimental protocols, and a comparative analysis of these two methodologies to inform your selection of the optimal strategy for your research needs.
Mechanism of Action: Two Paths to Azide Functionalization
The primary difference between NHS-PEG-Azide and this compound lies in the reactive group that initiates conjugation to the antibody.
NHS-PEG-Azide: Amine-Reactive Labeling
NHS-PEG-Azide utilizes a N-Hydroxysuccinimide (NHS) ester, a well-established functional group for reacting with primary amines.[2] Antibodies possess multiple primary amines, primarily on the side chains of lysine residues and the N-terminus of each polypeptide chain.[3] The NHS ester reacts with these amines under neutral to slightly basic conditions (pH 7.2-9) to form a stable amide bond, thereby covalently attaching the PEG-azide linker to the antibody.[2] This method is straightforward and widely used due to the abundance of lysine residues on most antibodies. However, this can lead to a heterogeneous mixture of conjugates with varying numbers of labels and at different positions, which may potentially impact antibody function.[]
This compound: A Carboxyl-Reactive Approach
In contrast, this compound possesses a primary amine. This amine group is not inherently reactive towards native antibody functional groups. To conjugate this linker, one must first activate the antibody's carboxyl groups, which are present on the side chains of aspartic acid and glutamic acid residues. This is typically achieved using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[5] EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[6] The addition of NHS stabilizes this intermediate by converting it into a more stable NHS ester, which can then efficiently react with the primary amine of the this compound linker to form a stable amide bond.[6][7] This two-step process offers an alternative to amine-reactive chemistry and can be advantageous if lysine modification is undesirable.
Visualizing the Conjugation Pathways
The following diagrams illustrate the distinct chemical reactions involved in antibody labeling with NHS-PEG-Azide and the strategy required for this compound.
Quantitative Data Summary
| Feature | NHS-PEG-Azide (Amine-Reactive) | This compound (Carboxyl-Reactive via EDC/NHS) |
| Target Residue | Primary amines (Lysine, N-terminus) | Carboxyl groups (Aspartic acid, Glutamic acid) |
| Reaction Steps | One-step | Two-step (activation then conjugation) |
| Typical pH | 7.2 - 9.0 | Activation: 4.5-6.0; Conjugation: 7.2-7.5 |
| Typical Molar Excess of Linker | 10-50 fold over antibody | 10-50 fold over antibody |
| Reaction Time | 30-60 min at RT; 2 hours on ice | Activation: 15-30 min; Conjugation: 1-2 hours at RT |
| Potential for Cross-linking | Low | Higher, if not performed in a two-step manner with removal of excess EDC/NHS.[7] |
| Reagent Stability in Aqueous Solution | NHS esters are prone to hydrolysis.[3] | EDC is unstable in water; NHS ester intermediate is more stable but still susceptible to hydrolysis.[6] |
| Control over Site of Conjugation | Low (targets all accessible primary amines) | Low (targets all accessible carboxyl groups) |
Experimental Protocols
The following are generalized protocols for antibody labeling using NHS-PEG-Azide and a carboxyl-reactive strategy suitable for this compound. Optimization is recommended for specific antibodies and applications.
Protocol 1: Antibody Labeling with NHS-PEG-Azide
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-PEG-Azide
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.[3] Buffers containing Tris or glycine will compete with the reaction and must be removed.[3]
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Azide in DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[3]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-Azide to the antibody solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS-PEG-Azide and quenching buffer by size-exclusion chromatography (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).
Protocol 2: Antibody Labeling with this compound via EDC/NHS Chemistry
Materials:
-
Antibody
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M hydroxylamine or 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Buffer Exchange: Exchange the antibody into Activation Buffer (0.1 M MES, pH 4.5-6.0).
-
Activation of Antibody: a. Prepare fresh solutions of EDC and NHS in the Activation Buffer. b. Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution. c. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Removal of Excess Activation Reagents: Immediately remove excess EDC and NHS by running the reaction mixture through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5). This step is crucial to prevent the cross-linking of the this compound.[7]
-
Conjugation Reaction: a. Dissolve the this compound in the Coupling Buffer. b. Immediately add the activated antibody to the this compound solution (10- to 50-fold molar excess of the linker). c. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding Quenching Buffer (e.g., hydroxylamine to a final concentration of 10 mM) and incubate for 15 minutes.
-
Purification: Purify the antibody conjugate from excess linker and by-products using a desalting column or dialysis.
References
A Head-to-Head Comparison of Polyethylene Glycol (PEG) Linker Lengths in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and therapeutic index of Antibody-Drug Conjugates (ADCs) are critically influenced by the linker connecting the antibody to the cytotoxic payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone for optimizing the physicochemical and pharmacological properties of ADCs. PEGylation, the addition of PEG chains, enhances hydrophilicity, improves pharmacokinetics, and can reduce the immunogenicity of the ADC.[1][2] However, the length of the PEG linker is a critical parameter that must be fine-tuned to achieve the optimal balance between potency, stability, and safety.[1]
This guide provides a head-to-head comparison of different length PEG linkers in ADCs, summarizing key performance data from preclinical studies. It also includes detailed experimental protocols for the evaluation of ADCs and visualizations of key biological and experimental processes.
Data Presentation: Performance Metrics of ADCs with Varying PEG Linker Lengths
The following tables summarize quantitative data from multiple preclinical studies. It is important to note that the data is synthesized from studies using different antibody-payload combinations, cell lines, and experimental models, which may influence the results.[1] Therefore, the data illustrates general trends rather than absolute direct comparisons.
Table 1: In Vitro Cytotoxicity
Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting the ADC's binding or internalization.[1]
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 |
| PEG (unspecified length) | anti-CD30-MMAE | L540cy | Comparable EC50s across various PEG lengths |
Note: Data for ZHER2 constructs are from a study using an affibody-based conjugate.[3] Data for the anti-CD30 construct indicates that in some contexts, PEG inclusion does not significantly impact in vitro potency.[4]
Table 2: Pharmacokinetics
Increasing PEG linker length generally leads to a longer plasma half-life and reduced clearance, which can result in greater accumulation of the ADC in tumor tissue.[1][2] A threshold effect has been observed, where increasing PEG length beyond a certain point (e.g., PEG8) may not provide a significant further advantage in clearance rates.[1][4]
| Linker | ADC Construct | Species | Plasma Half-life | Clearance |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - |
| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - |
| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - |
| < PEG8 | Homogeneous DAR 8 ADC | Rat | - | Rapidly increased |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 mL/h/kg |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg |
Note: Data is compiled from multiple sources and different ADC constructs.[1][3][4] The half-life values for PEG8, PEG12, and PEG24 are based on a study that identified a threshold effect for PEG length on clearance.[1][4]
Table 3: In Vivo Efficacy
The enhanced pharmacokinetic profile of ADCs with longer PEG linkers often translates to improved in vivo efficacy, as the extended circulation time allows for greater tumor accumulation.[1][5]
| Linker | ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition (%) |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 5 mg/kg | ~40% |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | 5 mg/kg | >80% |
| PEG12 | Homogeneous DAR 8 ADC | Breast Cancer Xenograft | 3 mg/kg | Significant anti-tumor activity |
| PEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression |
Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen, making direct comparisons challenging.[1] The table provides a qualitative and quantitative overview from available literature.[1][3][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to support the design of comparable studies.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Culture: Culture target cancer cell lines in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: For adherent cells, aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. For suspension cells, centrifuge the plate before aspirating the supernatant and adding the solubilization solution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for evaluating the pharmacokinetic profile of an ADC in a murine model.
-
Animal Model: Use appropriate mouse strains (e.g., BALB/c or immunodeficient mice for tumor-bearing studies).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.
-
Serial Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Process the blood to obtain plasma by centrifugation at 1,500-2,000 x g for 10-15 minutes at 4°C. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of total antibody and/or conjugated ADC in plasma samples using methods such as ELISA or LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use a two-compartment model to derive pharmacokinetic parameters such as clearance rate and plasma half-life.
In Vivo Efficacy Study (Xenograft Model)
This protocol is for assessing the anti-tumor activity of an ADC in a subcutaneous xenograft model.
-
Tumor Cell Implantation: Implant tumor cells subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize mice into treatment and control groups. Administer the ADCs with different PEG linkers and a vehicle control intravenously at a specified dosing schedule.
-
Tumor Measurement: Measure tumor volume bi-weekly using calipers.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and weigh the tumors. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Mandatory Visualizations
Experimental Workflow for ADC Evaluation
Caption: General workflow for the preclinical evaluation of ADCs.
HER2 Signaling and ADC Mechanism of Action
Caption: Mechanism of an anti-HER2 ADC with an MMAE payload.
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a clear trade-off between in vitro potency and in vivo performance. While longer PEG linkers may slightly reduce cytotoxicity in vitro, they significantly enhance the pharmacokinetic profile, leading to prolonged plasma half-life and reduced clearance.[1] This improved systemic exposure often results in superior in vivo anti-tumor efficacy.[5] However, a threshold effect exists, where beyond a certain length (e.g., PEG8), further increases may not yield additional pharmacokinetic benefits.[4] The optimal PEG linker length is context-dependent and must be empirically determined for each specific ADC, considering the antibody, payload, and target antigen density.[1] A systematic evaluation of a range of PEG linker lengths is therefore crucial in the preclinical development of any new ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
Stability Showdown: A Comparative Analysis of Amino-PEG3-C2-Azido Containing ADCs
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, dictating both efficacy and safety. This guide provides an objective comparison of the in vitro and in vivo stability of ADCs featuring the Amino-PEG3-C2-Azido linker against other common linker technologies. The insights are supported by experimental data and detailed methodologies to inform rational ADC design.
The this compound linker represents a modern approach to ADC construction, leveraging the principles of bioorthogonal click chemistry and the benefits of polyethylene glycol (PEG)ylation. This linker is characterized by the formation of a highly stable triazole linkage, classifying it as a non-cleavable linker. The integrated PEG3 moiety enhances hydrophilicity, which can mitigate the aggregation often associated with hydrophobic drug payloads and improve pharmacokinetic properties.
This guide will compare the stability profile of ADCs utilizing this technology against two industry-standard linker types: a cleavable valine-citrulline (Val-Cit) dipeptide linker and a non-cleavable thioether linker.
Comparative Stability Data
The following tables summarize quantitative data from representative in vitro and in vivo stability studies. While direct head-to-head data for the this compound linker is extrapolated from studies on similar PEGylated, click chemistry-based non-cleavable linkers, the comparison provides a strong indication of its expected performance.
Table 1: In Vitro Plasma Stability of Different ADC Linker Technologies
| Linker Type | Linker Description | Key Feature | In Vitro Stability (% Intact ADC after 7 days in human plasma) | Citation |
| This compound | Non-cleavable, PEGylated | High stability from triazole linkage, enhanced hydrophilicity | >95% (Expected) | [1][2] |
| Val-Cit-PABC | Enzyme-cleavable | Cleaved by lysosomal proteases (e.g., Cathepsin B) | ~85-95% | [3] |
| Thioether (e.g., SMCC) | Non-cleavable | Stable thioether bond | >95% | [3] |
Table 2: In Vivo Stability and Pharmacokinetics of Different ADC Linker Technologies
| Linker Type | ADC Example | In Vivo Half-life (t½) in Rats | Free Payload in Circulation | Citation |
| This compound (similar PEGylated non-cleavable) | Site-specific non-cleavable PEG6-based ADC | ~120 hours | Very Low | [1][2] |
| Val-Cit-PABC | Trastuzumab-vc-MMAE | ~50-70 hours | Low but detectable | [3] |
| Thioether (e.g., SMCC) | Trastuzumab-DM1 (T-DM1) | ~100-120 hours | Very Low | [3] |
Table 3: Aggregation Propensity of ADCs with Different Linker Chemistries
| Linker Feature | % Aggregate Formation (Stressed Conditions) | Rationale | Citation |
| PEGylated (e.g., this compound) | Low (<5%) | The hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions. | [4] |
| Non-PEGylated Hydrophobic Linker | High (>15%) | Increased hydrophobicity of the ADC construct promotes aggregation. | [4] |
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC stability.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in plasma from various species.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in human, mouse, and rat plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analyze the samples using two primary methods:
-
Drug-to-Antibody Ratio (DAR) Analysis by LC-MS:
-
Capture the ADC from plasma using an anti-human IgG antibody immobilized on magnetic beads.
-
Elute and reduce the ADC to separate heavy and light chains.
-
Analyze by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.[5]
-
-
Free Payload Quantification by LC-MS/MS:
-
Precipitate proteins from the plasma aliquots using an organic solvent (e.g., acetonitrile).
-
Analyze the supernatant by tandem mass spectrometry (LC-MS/MS) to quantify the concentration of released (free) cytotoxic payload.[6]
-
-
ADC Aggregation Analysis
Objective: To quantify the formation of high molecular weight species (aggregates) under stressed conditions.
Methodology:
-
Incubate the ADC solution (e.g., at 1 mg/mL in formulation buffer) at an elevated temperature (e.g., 40°C) for a defined period (e.g., 7, 14, and 28 days).
-
Analyze the samples at each time point using Size Exclusion Chromatography (SEC).
-
Mobile Phase: A phosphate-buffered saline solution is typically used. For ADCs with hydrophobic payloads, the addition of a small percentage of organic solvent (e.g., 15% isopropanol) may be necessary to prevent non-specific interactions with the column matrix.[7]
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and high molecular weight species (aggregates). The percentage of aggregate is calculated as: (Area_aggregate / (Area_monomer + Area_aggregate)) * 100.[8][9]
-
In Vivo Stability Assessment
Objective: To determine the pharmacokinetic profile and in vivo stability of the ADC.
Methodology:
-
Administer the ADC intravenously to a relevant animal model (e.g., rats or mice) at a specified dose.
-
Collect blood samples at various time points post-administration (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentration of both the total antibody and the intact, conjugated ADC. This is often achieved using ligand-binding assays (e.g., ELISA) or LC-MS-based methods.[10]
-
Plot the concentration of total antibody and intact ADC over time to determine their respective pharmacokinetic parameters, including half-life (t½). A faster clearance of the intact ADC compared to the total antibody indicates in vivo linker instability.
Visualizing Workflows and Concepts
Caption: Experimental workflow for in vitro stability and aggregation analysis of ADCs.
Caption: Relationship between this compound linker properties and ADC stability.
Conclusion
The this compound linker technology offers a compelling stability profile for the development of next-generation ADCs. The formation of a robust, non-cleavable triazole linkage via click chemistry ensures high stability in both in vitro and in vivo settings, minimizing premature drug release and potential off-target toxicity.[3] Furthermore, the incorporation of a hydrophilic PEG moiety is a key design feature that effectively mitigates the risk of aggregation, a common challenge with hydrophobic payloads.[4]
Compared to cleavable linkers like Val-Cit-PABC, ADCs with an this compound linker are expected to exhibit superior plasma stability and a longer in vivo half-life, comparable to that of highly stable non-cleavable thioether-linked ADCs. This enhanced stability can lead to a wider therapeutic window and a more predictable pharmacokinetic profile. The choice of linker remains a critical decision in ADC design, and the favorable stability characteristics of the this compound linker make it a strong candidate for developing robust and effective antibody-drug conjugates.
References
- 1. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Benchmarking Amino-PEG3-C2-Azido Against Other Commercially Available Linkers for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount to the efficacy and safety of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of Amino-PEG3-C2-Azido, a hydrophilic linker featuring a discrete polyethylene glycol (PEG) spacer and a terminal azide for click chemistry applications, against other widely used commercially available linkers. The comparison is supported by a synthesis of available experimental data and detailed methodologies for key assays.
The ideal linker must strike a delicate balance: maintaining stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific release of the active molecule at the target site.[] Linker properties such as hydrophilicity, cleavability, and the conjugation chemistry employed significantly influence the overall performance of the bioconjugate, including its solubility, stability, pharmacokinetics, and therapeutic index.[]
This compound has emerged as a versatile tool in the bioconjugation toolkit. Its PEG3 spacer enhances the hydrophilicity of the conjugate, which can be crucial when working with hydrophobic payloads.[2] Increased hydrophilicity can lead to improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles. The terminal azide group enables highly efficient and specific conjugation to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[3][4]
This guide will benchmark the performance characteristics of this compound against three other major classes of commercially available linkers: a non-cleavable SMCC linker, a protease-cleavable Val-Cit-PAB linker, and an acid-labile hydrazone linker.
Comparative Performance of Linkers
The choice of linker technology has a profound impact on the performance of an antibody-drug conjugate. The following tables summarize key quantitative data for different linker types based on published studies. It is important to note that direct head-to-head comparisons under identical conditions (antibody, payload, cell line, etc.) are not always available in the literature. Therefore, the data presented here is illustrative of the general performance characteristics of each linker class.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| Linker Type | Payload | Target/Cell Line | IC50 (pM) | Reference |
| SMCC (Non-cleavable) | DM1 | EpCAM-positive | Data not specified | [5] |
| Val-Cit (Protease-cleavable) | MMAE | HER2+ | 14.3 | [5] |
| Hydrazone (Acid-labile) | Doxorubicin | SKOV-3 | 46,780,000 | [6] |
| Silyl Ether (Acid-labile) | MMAE | HER2+ | 28-170 | [7] |
| β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | [5] |
Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers
| Linker Type | Half-life (t½) | Clearance (CL) | Reference |
| SMCC (Non-cleavable) | 10.4 days | 0.7 mL/h/kg | [5] |
| Triglycyl Peptide (CX) | 9.9 days | 0.7 mL/h/kg | [5] |
| Carbonate (Acid-labile) | 36 hours | Data not specified | [5] |
| Silyl Ether (Acid-labile) | > 7 days | Data not specified | [7] |
Table 3: In Vivo Efficacy of ADCs with Different Linkers
| Linker Type | Payload | Dose | Tumor Growth Inhibition | Reference |
| SMCC (Non-cleavable) | DM1 | 15 mg/kg | Less active than CX-DM1 | [5] |
| Triglycyl Peptide (CX) | DM1 | 3 mg/kg | More active than SMCC-DM1 | [5] |
| β-galactosidase-cleavable | MMAE | 1 mg/kg | 57-58% reduction in tumor volume | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex processes involved in ADC development and mechanism of action is crucial for understanding the role of the linker. The following diagrams, created using Graphviz (DOT language), illustrate key workflows and signaling pathways.
Caption: General workflow for ADC synthesis using this compound.
Caption: Mechanism of action for an antibody-drug conjugate.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate benchmarking of linker performance. The following sections provide methodologies for key assays used in the characterization of ADCs.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its efficacy and safety.[8] Several methods can be used for its determination, with Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.[8][9]
Method 1: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a low-salt mobile phase (e.g., 25 mM sodium phosphate, pH 7.0).
-
Chromatographic System: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: High-salt buffer (e.g., 25 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).
-
Mobile Phase B: Low-salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Gradient: Run a linear gradient from high to low salt concentration to elute the ADC species with different drug loads.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.) and calculate the weighted average DAR.[3]
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: For intact mass analysis, dilute the ADC to 0.1-1 mg/mL in an appropriate buffer. For analysis of reduced and deglycosylated ADC, treat the sample with a reducing agent (e.g., DTT) and an enzyme (e.g., PNGase F).[10][11]
-
LC-MS System: Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled to an HPLC system with a suitable column (e.g., reversed-phase C4).
-
Data Acquisition: Acquire mass spectra over the appropriate m/z range for the intact or fragmented antibody chains.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different drug-loaded species. Calculate the average DAR based on the relative abundance of each species.[10]
Protocol 2: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells that express the target antigen.
-
Cell Culture: Culture target antigen-positive and -negative cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated payload. Add the diluted compounds to the cells and incubate for a defined period (e.g., 72-96 hours).[12]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a non-linear regression model.[12]
Protocol 3: ADC Aggregation Assay
ADC aggregation can impact efficacy and immunogenicity.[] Size Exclusion Chromatography (SEC) is a standard method to quantify aggregates.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic System: Use an HPLC system with a SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Use a physiological buffer, such as phosphate-buffered saline (PBS), pH 7.4.[13]
-
Isocratic Elution: Run the sample under isocratic conditions.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments). Express the level of aggregation as a percentage of the total peak area.[13]
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant them with human tumor cells that express the target antigen.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Dosing: Administer the treatments intravenously at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Efficacy Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the control group.
Conclusion
The selection of a linker is a critical decision in the design of antibody-drug conjugates and other targeted therapies. This compound offers the advantages of a hydrophilic PEG spacer and the versatility of click chemistry for conjugation. The PEG component can improve the solubility and pharmacokinetic profile of the conjugate, potentially leading to a wider therapeutic window. The azide handle allows for a highly specific and efficient conjugation reaction, which can be beneficial for creating well-defined and homogeneous bioconjugates.
Compared to traditional linkers, this compound provides a modern approach to bioconjugation. Non-cleavable linkers like SMCC offer high stability but lack a bystander effect.[9] Protease-cleavable linkers such as Val-Cit are effective but can be susceptible to premature cleavage by non-target proteases. Acid-labile linkers like hydrazones can provide pH-dependent release but may suffer from instability in circulation.[5][7]
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific properties of the antibody, the payload, and the therapeutic application. A thorough evaluation of different linker technologies, supported by robust experimental data as outlined in this guide, is essential for the successful development of next-generation targeted therapeutics.
References
- 2. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Azido-PEG3-amine, 134179-38-7 | BroadPharm [broadpharm.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. exactmer.com [exactmer.com]
- 11. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment. Amino-PEG3-C2-Azido, a bifunctional linker used in bioconjugation and proteomics, requires specific disposal procedures due to its azide functional group. This guide provides a comprehensive, step-by-step plan for its safe disposal.
The azide component of this compound is the primary concern, as azides can be toxic and may form explosive compounds under certain conditions.[1] The polyethylene glycol (PEG) and amine components are generally considered to present minimal disposal risks. Adherence to the following procedures will mitigate the risks associated with the azide functionality.
Core Safety Precautions and Handling
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety glasses or goggles
-
A laboratory coat
-
Chemical-resistant gloves
All handling and disposal procedures for this compound should be conducted within a well-ventilated chemical fume hood.[1]
Key Chemical Incompatibilities to Avoid:
-
Acids: Contact with acids can lead to the formation of highly toxic and explosive hydrazoic acid.[1][2]
-
Metals: Avoid contact with metals, especially heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is particularly critical concerning drain pipes, which are often composed of these materials.[1][2][3]
-
Halogenated Solvents: The use of halogenated solvents such as dichloromethane and chloroform with azides should be avoided due to the potential for creating explosive di- and tri-azidomethane.[1][2]
-
Metal Utensils: Do not use metal spatulas or other metal utensils when handling azide compounds to prevent the formation of metal azides.[2][4]
Waste Collection and Segregation
The primary objective of the disposal procedure is the safe and effective management of the azide-containing waste stream. Direct disposal of untreated this compound is not recommended.[1]
Waste Container Requirements:
-
Container Material: Utilize a non-metal container, such as glass or polyethylene, to prevent the formation of metal azides.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Azide Compound," and include a complete list of its contents.[1][2]
-
Segregation: Azide-containing waste must be collected separately. Do not mix with acidic wastes.[2]
Under no circumstances should any waste containing this compound be poured down the drain. [3] Reaction with lead or copper pipes can lead to the formation of highly explosive azide salts.[3]
Step-by-Step Disposal and Deactivation Protocol
For dilute aqueous solutions of this compound (recommended concentration ≤ 5%), a chemical deactivation of the azide groups should be performed to render the waste less hazardous.[1][3] This procedure must be carried out in a chemical fume hood.[1][3]
Deactivation of Azide with Nitrous Acid:
-
Preparation: In a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet connected to a gas trap (e.g., a sodium hydroxide solution to neutralize nitrogen oxides), place the aqueous solution containing no more than 5% this compound.[3]
-
Reaction: While stirring, slowly add a freshly prepared 20% aqueous solution of sodium nitrite.
-
Acidification: Following the addition of sodium nitrite, slowly add a 20% aqueous solution of sulfuric acid or hydrochloric acid through the dropping funnel. The addition of acid will generate nitrous acid in situ, which then reacts with the azide. A sign of the reaction is the evolution of gas (nitrogen). Maintain a slow addition rate to control the reaction.
-
Completion: Continue stirring the reaction mixture for several hours after the addition is complete to ensure full deactivation of the azide.
-
Verification (Optional but Recommended): To confirm the absence of residual azide, a spot test can be performed. Take a drop of the reaction mixture and add a drop of dilute hydrochloric acid, followed by a drop of ferric chloride solution. If the mixture turns red upon gentle heating, hydrazoic acid is present, indicating incomplete deactivation.[3]
Neutralization and Final Disposal:
-
Neutralization: Once the deactivation is complete and confirmed, neutralize the final solution to a pH between 6 and 9 using a suitable base, such as a dilute sodium hydroxide solution.[1][3]
-
Collection: Transfer the neutralized solution into a properly labeled hazardous waste container.[3]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[3][5]
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe working environment and compliance with safety regulations. Always consult your institution's specific safety protocols and hazardous waste management guidelines.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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